Fosbretabulin Tromethamine
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
Numéro CAS |
404886-32-4 |
|---|---|
Formule moléculaire |
C22H32NO11P |
Poids moléculaire |
517.5 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H21O8P.C4H11NO3/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;5-4(1-6,2-7)3-8/h5-11H,1-4H3,(H2,19,20,21);6-8H,1-3,5H2/b6-5-; |
Clé InChI |
FIDMEHCRMLKKPZ-YSMBQZINSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Fosbretabulin Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosbretabulin (B40576) tromethamine (formerly known as combretastatin (B1194345) A-4 phosphate (B84403) or CA4P) is a water-soluble prodrug of combretastatin A-4 (CA4), a potent vascular disrupting agent (VDA) derived from the African bush willow tree, Combretum caffrum.[1][2][3] Its primary mechanism of action involves the targeted disruption of the tumor vasculature, leading to a rapid and extensive shutdown of blood flow within the tumor core and subsequent necrotic cell death.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to elucidate the action of fosbretabulin, tailored for an audience of researchers and drug development professionals.
Core Mechanism of Action: From Prodrug to Vascular Collapse
The action of fosbretabulin tromethamine is a multi-step process that begins with its systemic administration and culminates in the selective destruction of tumor blood vessels.
Prodrug Activation
This compound is a phosphorylated prodrug, designed to improve the solubility and bioavailability of its active metabolite, combretastatin A-4 (CA4).[2][4] Following intravenous administration, ubiquitous endogenous phosphatases rapidly dephosphorylate fosbretabulin into the biologically active CA4.[4] This conversion is critical for its subsequent uptake by and activity within target cells.
Primary Molecular Target: Tubulin Destabilization
The principal molecular target of CA4 is the tubulin protein, a fundamental component of the cellular cytoskeleton. CA4 acts as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[5][6] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the existing microtubule network.[4][5] The disruption of microtubule dynamics has profound consequences for the cell, particularly rapidly dividing endothelial cells within the tumor neovasculature. The key effects include:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cell cycle progression, leading to an arrest in the G2/M phase.[4]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the endothelial cells.[4]
The immature and rapidly proliferating endothelial cells of the tumor vasculature are particularly sensitive to the effects of CA4, providing a degree of selectivity for the tumor microenvironment over healthy, quiescent vasculature.[3]
Secondary Mechanism: Disruption of VE-Cadherin Signaling
Beyond its direct effects on the cytoskeleton, fosbretabulin's active metabolite, CA4, also instigates the disruption of critical cell-cell adhesion molecules, most notably Vascular Endothelial-cadherin (VE-cadherin).[7][8] VE-cadherin is essential for maintaining the integrity of the endothelial barrier. CA4P has been shown to disrupt the VE-cadherin/β-catenin/Akt signaling pathway.[7][8] This disruption leads to:
-
Increased Vascular Permeability: The loss of stable cell-cell junctions results in a "leaky" vasculature, increasing the permeability of the tumor blood vessels.[7]
-
Endothelial Cell Shape Change: The destabilization of the cytoskeleton and cell junctions causes endothelial cells to change shape and detach from the basement membrane.[4]
Vascular Shutdown and Tumor Necrosis
The culmination of microtubule depolymerization, endothelial cell apoptosis, and disruption of VE-cadherin signaling is a rapid and catastrophic collapse of the tumor's vascular network.[3][4] This acute vascular shutdown, occurring within hours of administration, deprives the tumor core of oxygen and nutrients, leading to extensive ischemic necrosis.[3] While highly effective at destroying the central part of the tumor, a peripheral rim of tumor tissue often survives, being supplied by more stable, normal vasculature.
Quantitative Data on the Effects of Fosbretabulin
The following tables summarize key quantitative data from preclinical and clinical studies on the effects of fosbretabulin.
| Parameter | Value | Experimental Model | Reference |
| Reduction in Tumor Blood Flow | |||
| 50-60% | Xenograft models | [3] | |
| Loss of Functional Vascular Volume | |||
| 90% within 6 hours | Xenograft models | [3] | |
| IC50 for Tubulin Polymerization Inhibition | |||
| 0.22 µM to 0.64 µM | In vitro tubulin polymerization assay | [6] |
Key Signaling Pathways
The mechanism of action of fosbretabulin involves the perturbation of key signaling pathways that regulate cytoskeletal dynamics and cell adhesion.
References
- 1. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 3. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Fosbretabulin Tromethamine: A Technical Whitepaper on the Combretastatin A4 Prodrug as a Vascular Disrupting Agent
Executive Summary: Fosbretabulin (B40576) tromethamine (CA4P) is a water-soluble prodrug of the potent tubulin-binding agent, combretastatin (B1194345) A4 (CA4). As a leading vascular disrupting agent (VDA), it selectively targets the immature and poorly structured vasculature of solid tumors. Upon systemic administration, fosbretabulin is rapidly dephosphorylated by endogenous phosphatases to yield the active CA4 molecule. CA4 binds to the colchicine (B1669291) site on β-tubulin, leading to the rapid depolymerization of microtubules in endothelial cells. This cytoskeletal disruption induces a cascade of events, including endothelial cell shape changes, increased vascular permeability, and ultimately, a catastrophic collapse of the tumor vascular network. The resulting acute reduction in tumor blood flow leads to extensive ischemic necrosis in the tumor core. This technical guide provides an in-depth review of the pharmacology, mechanism of action, preclinical and clinical data, and key experimental methodologies associated with fosbretabulin tromethamine.
Pharmacology and Mechanism of Action
This compound is a synthetic, water-soluble phosphate (B84403) derivative of combretastatin A4, a stilbenoid phenol (B47542) originally isolated from the African bush willow, Combretum caffrum[1][2][3]. Its improved solubility over the parent compound, CA4, makes it suitable for intravenous administration[4].
Prodrug Conversion and Activation
Following intravenous infusion, the phosphate group of fosbretabulin is rapidly cleaved by ubiquitous non-specific endogenous phosphatases present in the plasma and on cell surfaces. This enzymatic action converts the soluble prodrug into its highly active, lipophilic metabolite, combretastatin A4 (CA4)[1][5][6]. This conversion is a critical step, enabling the active compound to be readily taken up by target endothelial cells.
Microtubule Depolymerization
The primary molecular target of CA4 is the tubulin protein, a fundamental component of the cellular cytoskeleton[5]. CA4 acts as a potent microtubule-destabilizing agent by binding with high affinity to the colchicine-binding site on β-tubulin[5][7]. This binding event physically obstructs the assembly of α/β-tubulin heterodimers into microtubule polymers[5]. The equilibrium between tubulin dimers and microtubule polymers is consequently shifted towards depolymerization, resulting in a net disassembly of the existing microtubule network within the cell[5]. This effect is particularly pronounced in proliferating endothelial cells, which are more sensitive to tubulin disruption than many tumor cell types[2][8].
Cellular and Molecular Effects on Tumor Vasculature
The depolymerization of the endothelial microtubule network by CA4 initiates a rapid sequence of events that culminates in vascular shutdown.
Endothelial Cytoskeletal Disruption and Shape Change
The loss of microtubule integrity leads to a dramatic and rapid change in endothelial cell morphology. The cells lose their flattened shape, round up, and retract, which is associated with a reorganization of the actin cytoskeleton[8][9]. This process compromises the structural integrity of the capillary walls. Studies have shown a significant reduction in endothelial cell form factor within 10 minutes of CA4P treatment, a time course that closely mirrors the reduction in tumor blood flow observed in vivo[8].
Signaling Pathway Activation
The cytoskeletal rearrangement in endothelial cells is mediated by key signaling pathways. The disruption of microtubules by CA4 leads to the activation of the small GTPase RhoA[10][11]. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which promotes the formation of actin stress fibers and increases actomyosin (B1167339) contractility[10]. This signaling cascade contributes significantly to the changes in cell shape and the increase in endothelial monolayer permeability[10].
Vascular Collapse and Ischemic Necrosis
The combination of endothelial cell contraction and increased permeability leads to the breakdown of cell-cell junctions (mediated by proteins like VE-cadherin) and the leakage of plasma into the interstitial space[2][5][9]. This rise in interstitial fluid pressure, coupled with the physical collapse of the endothelial lining, occludes the tumor blood vessels[2]. The acute disruption of blood flow, which can be reduced by over 90% within hours of administration, starves the tumor core of oxygen and nutrients, resulting in extensive hemorrhagic necrosis[2][5]. A peripheral rim of tumor tissue, often supplied by more stable vessels from adjacent normal tissue, typically survives, which can be a source for tumor regrowth[5][12].
Quantitative Preclinical and Clinical Data
The activity of fosbretabulin and its active metabolite CA4 has been quantified in numerous studies.
Table 1: In Vitro Activity of Combretastatin A4 (CA4)
| Parameter | Value | Target/System | Reference |
| Binding Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [5] |
| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Tubulin (cell-free assay) | [5] |
| Concentration for Cytoskeletal Disruption | 1 µM (as CA4P) | Endothelial cells (in vitro, 30 min) | [5] |
Table 2: In Vivo Vascular Effects of Fosbretabulin (CA4P)
| Parameter | Value | Model System | Reference |
| Tumor Blood Flow Reduction | 50-60% | Xenograft models (6 hours post-treatment) | [2] |
| Functional Vascular Volume Loss | 90% | Xenograft models (6 hours post-treatment) | [2] |
| Red Cell Velocity Reduction | ~70% | Tumor window chamber (10 minutes post-treatment) | [8] |
Table 3: Summary of Key Clinical Trial Data in Anaplastic Thyroid Carcinoma (ATC)
| Trial Phase / Type | Treatment Regimen | Key Outcomes | Reference |
| Phase II, Single-Agent | Fosbretabulin 45 mg/m² IV on days 1, 8, 15 of a 28-day cycle | Median Survival: 4.7 months; 6-month survival: 34%; 12-month survival: 23%; No objective responses. | [2][13][14] |
| Phase II, Randomized | Carboplatin/Paclitaxel (CP) +/- Fosbretabulin 60 mg/m² | Median OS: 5.2 months (CP + Fosbretabulin) vs. 4.0 months (CP alone) (p=0.22); 1-year survival: 26% vs. 9%. | [15][16] |
Key Experimental Methodologies
Standardized protocols are crucial for evaluating the activity of vascular disrupting agents like fosbretabulin.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity (light scattering) of the solution, which can be monitored spectrophotometrically at 340-350 nm. Alternatively, a fluorescent reporter that binds to microtubules can be used[5][17][18].
-
Generalized Protocol:
-
Reagents: Purified tubulin (>99%), General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution, test compound (CA4), and vehicle control (DMSO)[5][19].
-
Preparation: Prepare tubulin polymerization mix on ice, containing tubulin (e.g., 2-3 mg/mL), buffer, GTP (e.g., 1 mM), and a polymerization enhancer like glycerol (B35011) (e.g., 10%)[19][20].
-
Procedure: Add test compound dilutions to a pre-warmed 96-well plate. Initiate the reaction by adding the cold tubulin polymerization mix.
-
Data Acquisition: Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C. Measure absorbance (340 nm) or fluorescence (e.g., Ex: 360 nm, Em: 450 nm with DAPI reporter) every 60 seconds for 60-90 minutes[20][21].
-
Analysis: Plot the change in signal versus time. Calculate the percentage of inhibition for each concentration relative to the vehicle control by comparing the maximum rate of polymerization (Vmax) or the final plateau signal[20].
-
Endothelial Cell Permeability Assay
This assay quantifies the ability of a compound to disrupt the integrity of an endothelial cell monolayer.
-
Principle: Endothelial cells are grown to confluence on a porous membrane insert (e.g., Transwell). The passage of a high molecular weight fluorescent tracer (e.g., FITC-Dextran) through the monolayer from the upper to the lower chamber is measured[9][22]. An increase in fluorescence in the lower chamber indicates increased permeability.
-
Generalized Protocol:
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) onto collagen-coated Transwell inserts (e.g., 0.4-3.0 µm pore size) and culture until a confluent monolayer is formed (approx. 72 hours)[9][22][23].
-
Treatment: Treat the monolayer with the test compound (CA4P) or controls for the desired duration (e.g., 30 minutes to 18 hours)[9].
-
Permeability Measurement: Add FITC-Dextran (e.g., 1 mg/mL) to the upper chamber.
-
Data Acquisition: After a defined incubation period (e.g., 24 hours), collect samples from the lower chamber and measure the fluorescence using a fluorescence plate reader[23].
-
Analysis: Quantify the amount of FITC-Dextran that has passed through the monolayer and compare treated samples to untreated controls.
-
In Vivo Tumor Blood Flow Measurement
Several techniques can be employed to measure the acute effects of fosbretabulin on tumor perfusion in preclinical models.
-
Positron Emission Tomography (PET): Using tracers like ¹⁵O-labeled water, PET can quantitatively measure blood flow in tumors before and after drug administration[24][25].
-
Laser Doppler Velocimetry (LDV): This technique can be used in window chamber models to non-invasively measure the velocity of red blood cells in individual tumor microvessels in real-time[26][27].
-
In Vivo Flow Cytometry: This method allows for the real-time detection and quantification of circulating cells within the vasculature of a live animal, providing data on flow characteristics[28].
Conclusion and Future Directions
This compound is a potent vascular disrupting agent with a well-defined mechanism of action centered on the depolymerization of endothelial cell microtubules. Its ability to induce rapid and extensive tumor necrosis has been demonstrated in a wide array of preclinical models. While single-agent activity in clinical trials has been modest, its acceptable safety profile and unique mechanism provide a strong rationale for its use in combination therapies[2][13]. The combination of fosbretabulin with standard chemotherapy has shown trends toward improved survival in challenging malignancies like anaplastic thyroid cancer[15]. Furthermore, combining VDAs with anti-angiogenic agents, which inhibit the regrowth of new blood vessels, represents a complementary and promising therapeutic strategy that is being actively explored[29]. Future research will continue to focus on optimizing combination regimens and identifying predictive biomarkers to select patient populations most likely to benefit from this targeted approach to disrupting tumor vasculature.
References
- 1. Facebook [cancer.gov]
- 2. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 7. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase II trial of fosbretabulin in advanced anaplastic thyroid carcinoma and correlation of baseline serum-soluble intracellular adhesion molecule-1 with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Trials in Management of Anaplastic Thyroid Carcinoma; Progressions and Set Backs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tubulin Polymerization Assay [bio-protocol.org]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tubulin Polymerization Assay [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Endothelial paracellular permeability assay [protocols.io]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 26. pubs.aip.org [pubs.aip.org]
- 27. researchgate.net [researchgate.net]
- 28. In vivo flow cytometer for real-time detection and quantification of circulating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Studies of Vascular-Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of vascular-disrupting agents (VDAs), a class of therapeutics designed to target and destroy the established vasculature of solid tumors. This document summarizes key quantitative data from various preclinical studies, details common experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in VDA research.
Introduction to Vascular-Disrupting Agents
Vascular-disrupting agents represent a distinct approach in cancer therapy, differing from anti-angiogenic agents which primarily inhibit the formation of new blood vessels.[1][2][3] VDAs act on the existing tumor vasculature, causing a rapid and selective shutdown of blood flow, which leads to extensive tumor necrosis due to ischemia.[1][4][5] Preclinical studies have been instrumental in elucidating the mechanisms of action, efficacy, and potential for combination therapies of these agents.[6][7] This guide will focus on two main classes of small-molecule VDAs: tubulin-binding agents and flavonoids.[1][8]
Key Preclinical Vascular-Disrupting Agents
This guide will focus on three well-studied VDAs that represent different classes and mechanisms of action:
-
Combretastatin (B1194345) A-4 Phosphate (B84403) (CA4P or Fosbretabulin): A tubulin-binding agent that depolymerizes microtubules in endothelial cells, leading to cell shape changes and vascular shutdown.[4][9]
-
5,6-Dimethylxanthenone-4-acetic acid (DMXAA or Vadimezan): A flavonoid-like agent that, in murine models, activates the Stimulator of Interferon Genes (STING) pathway, leading to cytokine production and an anti-vascular immune response.[10][11][12][13][14] It's important to note that DMXAA does not activate human STING, which has limited its clinical translation.[11][12][15]
-
OXi4503 (Combretastatin A1 Diphosphate): A second-generation tubulin-binding agent, an analog of combretastatin, which has demonstrated higher potency in preclinical studies compared to CA4P.[16][17][18][19]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of CA4P, DMXAA, and OXi4503, providing a comparative overview of their efficacy in various tumor models.
Table 1: In Vivo Efficacy of Combretastatin A-4 Phosphate (CA4P)
| Animal Model | Tumor Type | Dose | Route | Key Findings | Reference |
| NPG Mice | HER2+ Colorectal Cancer (PDX) | 100 mg/kg | i.p. | In combination with HER2-CAR-T cells, significantly improved CAR-T cell infiltration and therapeutic efficiency. | [20] |
| NPG Mice | Meso+ Ovarian Cancer (PDX) | 100 mg/kg | i.p. | Combined with Meso-CAR-T cells, led to higher survival rates and increased tumor necrosis compared to single treatments. | [20] |
| Rodent Models | Various Cancers | 100 mg/kg | i.p. | Induced 90-99% tumor cell kill 24 hours post-treatment. | [4] |
| Mice | CaNT (Murine Breast Adenocarcinoma) | 50 mg/kg | i.p. | Induced approximately 40% vascular shutdown. No significant growth retardation as a single agent up to 400 mg/kg. | [16] |
| Rats | Various Tumors | Not specified | i.v. | Reduced mean tumor blood flow by over 100-fold at 6 hours. | [9] |
Table 2: In Vivo Efficacy of DMXAA (Vadimezan)
| Animal Model | Tumor Type | Dose | Route | Key Findings | Reference |
| C57BL/6J & Balb/c Mice | Murine Mesothelioma (AE17 & AB1) | 6.25-30 mg/kg | i.p. | Dose-dependent anti-tumor effects; 30 mg/kg was toxic. A single i.p. injection of 18-25 mg/kg induced apoptosis in tumor vessels within 3 hours. | [10] |
| Mice | PyMT Breast Cancer | 25 mg/kg | i.p. | Rapid damage to tumor vessels within hours, followed by infiltration of neutrophils, monocytes, and T cells. | [10] |
| K-rasLA1/+ transgenic mice | NSCLC (autochthonous) | Not specified | Not specified | Failed to cause hemorrhagic necrosis, unlike in subcutaneous models. | [12] |
Table 3: In Vivo Efficacy of OXi4503
| Animal Model | Tumor Type | Dose | Route | Key Findings | Reference |
| Immunodeficient Mice | FaDu-luc HNSCC (subcutaneous xenograft) | 40 mg/kg | i.p. | Significant tumor growth inhibition (p < 0.01) with a single injection. | [17] |
| Immunodeficient Mice | FaDu-luc HNSCC (orthotopic xenograft) | Not specified | Not specified | Significant reduction in tumor volume (p < 0.05) after two doses. | [17] |
| SCID Mice | MDA-MB-231 Adenocarcinoma & MHEC5-T Hemangio-endothelioma | 3 mg/kg (ED50) | i.v. | Dose-dependent shutdown of tumor blood vessels. | [19] |
| SCID Mice | MDA-MB-231 Adenocarcinoma | >12.5 mg/kg | i.v. | Completely repressed tumor growth. | [19] |
| SCID Mice | MDA-MB-231 Adenocarcinoma | >25 mg/kg | i.v. | Showed tumor regression, with some complete regressions. | [19] |
| Mice | CaNT (Murine Breast Adenocarcinoma) | 1 mg/kg | i.p. | >50% reduction in functional vascular volume. | [16] |
| Mice | CaNT (Murine Breast Adenocarcinoma) | 10, 25, 50 mg/kg | i.p. | ≥80% reduction in functional vascular volume. | [16] |
| Mice | CaNT (Murine Breast Adenocarcinoma) | 100, 200, 400 mg/kg | i.p. | Significant retardation in tumor growth. | [16] |
| Rodent & Human Tumor Models | KHT Sarcoma, KSY Sarcoma, Caki-1 Renal Cell Carcinoma | 25 mg/kg | Not specified | Viable tissue remaining in tumors was less than 6% at 24 hours post-treatment. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical VDA studies. Below are outlines of key experimental protocols.
In Vitro Assays
-
Cell Viability/Cytotoxicity Assays (e.g., MTT Assay):
-
Tumor cell lines (e.g., AE17, AB1 murine mesothelioma) are seeded in 96-well plates.[10]
-
Cells are treated with a range of VDA concentrations (e.g., DMXAA from 0.1 µg/ml to >1 mg/ml).[10]
-
After incubation for various time points (e.g., 20, 40, 60 hours), MTT reagent is added to each well.[10]
-
Following a further incubation period, the formazan (B1609692) product is solubilized, and the absorbance is read using a microplate reader to determine metabolic activity as an indicator of cell viability.[10]
-
-
Endothelial Cell Tube Formation Assay:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel in a 96-well plate.
-
Cells are treated with the VDA at various concentrations.
-
After incubation (typically 6-24 hours), the formation of capillary-like structures (tubes) is observed and quantified using microscopy and image analysis software. This assay assesses the anti-angiogenic potential of the agent.
-
In Vivo Animal Models
-
Subcutaneous Xenograft Models:
-
Immunocompromised mice (e.g., NPG, SCID) are injected subcutaneously with human tumor cells (e.g., FaDu-luc HNSCC, MDA-MB-231).[17][19][20]
-
Tumors are allowed to grow to a specified volume (e.g., approximately 150 mm³).[20]
-
Animals are randomized into treatment and control groups.
-
VDAs are administered via a specified route (e.g., intraperitoneally, intravenously).[17][20]
-
Tumor growth is monitored over time by caliper measurements or bioluminescence imaging (for luciferase-expressing cells).[17]
-
At the end of the study, tumors may be excised for histological analysis.[17]
-
-
Patient-Derived Xenograft (PDX) Models:
-
Tumor tissue from a human patient is surgically implanted into immunocompromised mice (e.g., NPG mice).[20]
-
Once tumors are established and reach a certain volume (e.g., ~150 mm³), mice are treated with the VDA, often in combination with other therapies like CAR-T cells.[20]
-
Treatment efficacy is assessed by monitoring tumor volume and survival rates.[20]
-
Evaluation of Vascular Disruption
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI):
-
Tumor-bearing animals are anesthetized and placed in an MRI scanner.
-
A baseline scan is acquired.
-
A contrast agent (e.g., gadolinium-based) is injected intravenously.
-
A series of images are acquired over time to monitor the influx and washout of the contrast agent in the tumor.
-
Pharmacokinetic models are applied to the data to calculate parameters such as Ktrans (vascular permeability) and blood flow. A significant reduction in these parameters post-VDA treatment indicates vascular disruption.[4]
-
-
Histological and Immunohistochemical Analysis:
-
Tumors are harvested at various time points after VDA treatment.
-
Tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess the extent of necrosis and hemorrhage.[17]
-
Immunohistochemistry can be performed using antibodies against endothelial cell markers (e.g., CD31) to quantify vascular density, or markers of apoptosis (e.g., cleaved caspase-3) to assess cell death.
-
Signaling Pathways and Mechanisms of Action
The mechanisms by which VDAs exert their effects are varied. The following diagrams illustrate the key signaling pathways for tubulin-binding agents and flavonoid-like agents.
Tubulin-Binding VDAs (CA4P, OXi4503)
Flavonoid-like VDAs (DMXAA in Murine Models)
Experimental Workflows
Visualizing the flow of preclinical studies helps in understanding the logical progression from in vitro characterization to in vivo efficacy evaluation.
General Preclinical VDA Evaluation Workflow
Combination Therapies
A significant finding from preclinical research is that VDAs often leave a viable rim of tumor tissue at the periphery, which is sustained by the vasculature of adjacent normal tissue.[4][5][18] This has led to extensive investigation into combination therapies to target this resistant population.
-
With Chemotherapy: The rationale is that VDAs target the tumor vasculature while chemotherapy targets the proliferating tumor cells, especially those in the viable rim.[6]
-
With Radiotherapy: VDAs can induce hypoxia in the tumor core, which can make it more resistant to radiation. However, scheduling is critical, and combining VDAs with radiation has shown significant enhancement of tumor response in preclinical models.[5][21]
-
With Anti-angiogenic Agents: This combination is compelling because VDAs destroy existing vessels, while anti-angiogenics prevent the formation of new ones that would support the regrowth of the tumor from the viable rim.[5][6][22]
-
With Immunotherapy: As demonstrated with CA4P and CAR-T cells, VDAs can break down the vascular barrier of solid tumors, allowing for better infiltration and efficacy of immune cells.[20][23]
Conclusion
Preclinical studies have been pivotal in establishing the proof-of-concept for vascular-disrupting agents. They have defined their mechanisms of action, identified potent candidates like OXi4503, and underscored the necessity of combination strategies to overcome resistance mechanisms such as the surviving peripheral tumor rim. The detailed data and protocols outlined in this guide provide a foundational understanding for researchers and drug developers working to advance this promising class of anti-cancer therapeutics. While challenges, such as the species-specificity of DMXAA, highlight the complexities of translating preclinical findings, the continued exploration of novel VDAs and rational combination therapies holds significant promise for the future of solid tumor treatment.
References
- 1. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unique characteristics of tumor vasculature and preclinical evidence for its selective disruption by Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular disrupting agents (VDA) in oncology: advancing towards new therapeutic paradigms in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 11. invivogen.com [invivogen.com]
- 12. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical evaluation of the antitumour activity of the novel vascular targeting agent Oxi 4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Activity of the Vascular Disrupting Agent OXi4503 against Head and Neck Cancer [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical studies to predict efficacy of vascular changes induced by combretastatin a-4 disodium phosphate in patients. | Semantic Scholar [semanticscholar.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Fosbretabulin Tromethamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin (B40576) tromethamine, also known as combretastatin (B1194345) A4 phosphate (B84403) (CA4P), is a water-soluble prodrug of the potent tubulin-binding agent, combretastatin A4 (CA4).[1][2] Originally isolated from the bark of the South African bush willow, Combretum caffrum, fosbretabulin has been extensively investigated as a vascular-disrupting agent (VDA) for the treatment of various solid tumors.[3][4] Its mechanism of action involves the selective disruption of the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of fosbretabulin tromethamine, presenting key data in a structured format and detailing the experimental methodologies used in its evaluation.
Core Mechanism of Action
Fosbretabulin's therapeutic effect is initiated through its conversion to the active metabolite, combretastatin A4. This process and its subsequent molecular interactions are outlined below.
Prodrug Activation and Microtubule Destabilization
Upon intravenous administration, fosbretabulin is rapidly dephosphorylated by ubiquitous endogenous phosphatases to its active, lipophilic metabolite, combretastatin A4 (CA4).[3] CA4 then binds with high affinity to the colchicine-binding site on β-tubulin, a key component of microtubules.[3] This binding inhibits tubulin polymerization, leading to the disassembly of the microtubule cytoskeleton in endothelial cells.[3][7]
The disruption of the microtubule network in tumor endothelial cells triggers a cascade of events, including cell rounding and an increase in vascular permeability. This ultimately leads to the collapse of the tumor's vascular network, cutting off its blood and nutrient supply and resulting in extensive tumor necrosis.[5][6]
Pharmacokinetics
The pharmacokinetic profile of fosbretabulin and its active metabolite, combretastatin A4, has been characterized in various preclinical and clinical studies. A summary of key pharmacokinetic parameters is presented in the tables below.
Preclinical Pharmacokinetics
Studies in mice, rats, and beagle dogs have demonstrated the rapid conversion of fosbretabulin to combretastatin A4 and have provided foundational pharmacokinetic data.
Table 1: Pharmacokinetic Parameters of Combretastatin A4 (CA4) in Preclinical Models
| Species | Dose (CA4P) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (µg·h/mL) | CL (L/h/kg) | Vd (L/kg) | Reference |
| Mouse (NMRI) | 150 mg/kg | IV | - | - | 18.4 (plasma) | - | - | [8] |
| Mouse (NMRI) | 150 mg/kg | IV | - | - | 60.1 (tumor) | - | - | [8] |
| Beagle Dog | 1 mg/kg | IV Infusion | 0.53 ± 0.13 | 456 ± 112 | 689 ± 123 | 1.48 ± 0.26 | 1.12 ± 0.19 | [9] |
| Beagle Dog | 3 mg/kg | IV Infusion | 0.78 ± 0.15 | 1654 ± 354 | 2543 ± 432 | 1.21 ± 0.20 | 1.35 ± 0.21 | [9] |
| Beagle Dog | 9 mg/kg | IV Infusion | 1.02 ± 0.21 | 4532 ± 987 | 8765 ± 1543 | 1.05 ± 0.18 | 1.54 ± 0.28 | [9] |
Data are presented as mean ± SD where available. AUC values for mice are for CA4.
Clinical Pharmacokinetics
Phase I and II clinical trials in patients with advanced solid tumors have provided comprehensive data on the pharmacokinetics of fosbretabulin and combretastatin A4 in humans.
Table 2: Pharmacokinetic Parameters of Fosbretabulin (CA4P) in Human Patients
| Dose (mg/m²) | Infusion Time | T1/2 (h) | CL (L/h/m²) | Vd (L/m²) | Reference |
| 18 - 90 | 10 min | ~0.5 | - | - | [10] |
| 5 - 114 | 10 min | - | - | - | [11] |
| 6 - 75 | 10 min (daily for 5 days) | - | - | - | [12] |
Table 3: Pharmacokinetic Parameters of Combretastatin A4 (CA4) in Human Patients
| Dose (CA4P, mg/m²) | Infusion Time | T1/2 (h) | Cmax (µmol/L) | AUC (µmol·h/L) | Reference |
| 5 | 10 min | - | - | 0.169 | [11] |
| 52 | 10 min | - | 1.89 | 2.19 | [11] |
| 68 | 10 min | - | 2.26 | 2.33 | [11] |
| 114 | 10 min | - | - | 3.29 | [11] |
| 18 - 90 | 10 min | ~0.5 | - | - | [10] |
Metabolism
The metabolism of fosbretabulin is a critical aspect of its activity, involving a two-step process: dephosphorylation followed by glucuronidation.
Metabolic Pathway
Fosbretabulin (CA4P) undergoes rapid and extensive dephosphorylation in the plasma, catalyzed by non-specific alkaline phosphatases, to yield the active compound, combretastatin A4 (CA4).[3] CA4 is then further metabolized, primarily through glucuronidation, to form combretastatin A4 glucuronide (CA4G), a more water-soluble and readily excretable compound.[11] This glucuronidation is a major route for the metabolic inactivation of CA4.[13][14] Studies have suggested that UDP-glucuronosyltransferase (UGT) isozymes, such as UGT1A9 and UGT1A6, are involved in this process.[15]
References
- 1. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 2. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a rapid and sensitive LC-MS/MS assay for the determination of combretastatin A4 phosphate, combretastatin A4 and combretastatin A4 glucuronide in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. β-Lactam analogues of combretastatin A-4 prevent metabolic inactivation by glucuronidation in chemoresistant HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fosbretabulin Tromethamine In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin tromethamine, a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that has shown significant promise in preclinical and clinical studies for the treatment of various cancers.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule depolymerization, particularly in rapidly proliferating endothelial cells.[3] This disruption of the endothelial cytoskeleton results in profound morphological changes, increased vascular permeability, and ultimately, the collapse of tumor vasculature, leading to extensive tumor necrosis.[3][4] Additionally, Fosbretabulin exhibits direct cytotoxic effects on various cancer cell lines by inducing cell cycle arrest and apoptosis.
These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound. The protocols are intended to guide researchers in evaluating its effects on tubulin polymerization, cancer cell viability, apoptosis, cell cycle progression, and endothelial cell function.
Data Presentation: Summary of In Vitro Efficacy
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Fosbretabulin (as its active metabolite, Combretastatin A4) in various assays and cell lines. This data provides a comparative overview of its potency.
| Assay Type | Cell Line / Target | IC50 Value | Reference |
| Tubulin Polymerization | Cell-free bovine brain tubulin | 2.4 µM | [5] |
| Cell Viability (MTT/SRB) | Human Umbilical Vein Endothelial Cells (HUVEC) | Nanomolar range (specific values vary) | [6] |
| Cell Viability (MTT/SRB) | Anaplastic Thyroid Carcinoma (ATC) cell lines | Nanomolar to low micromolar range | [4] |
| Cell Viability (MTT/SRB) | MCF-7 (Breast Cancer) | Varies by specific analogue | [7] |
| Cell Viability (MTT/SRB) | MDA-MB-231 (Breast Cancer) | Varies by specific analogue | [7] |
| Cell Viability (MTT/SRB) | A549 (Non-small cell lung cancer) | Varies by specific analogue | [8] |
| Cell Viability (MTT/SRB) | HeLa (Cervical Cancer) | Varies by specific analogue | [9] |
| Cell Viability (MTT/SRB) | HepG2 (Hepatocellular Carcinoma) | Varies by specific analogue | [9] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of Fosbretabulin on the in vitro assembly of microtubules from purified tubulin.
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured spectrophotometrically as an increase in optical density (OD) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in OD.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in an appropriate solvent, e.g., water or DMSO)
-
96-well, half-area, clear bottom microplate
-
Temperature-controlled spectrophotometer capable of reading at 340 nm
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.
-
Prepare a polymerization buffer containing General Tubulin Buffer with 10% glycerol and 1 mM GTP.
-
-
Assay Setup:
-
On ice, add 10 µL of various concentrations of this compound or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add 90 µL of the cold tubulin solution in polymerization buffer to each well.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the OD340 values against time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (ODmax) for each concentration.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic and cytostatic effects of Fosbretabulin on cancer cell lines and endothelial cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7) or HUVECs
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Fosbretabulin.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specific duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Distinguish between four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Cell Cycle Analysis
This assay determines the effect of Fosbretabulin on cell cycle progression.
Principle: The DNA content of cells changes throughout the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By staining the DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry, the percentage of cells in each phase of the cell cycle can be quantified.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Fixation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of Fosbretabulin by measuring its effect on the ability of endothelial cells to form capillary-like structures.
Principle: When plated on a basement membrane extract (such as Matrigel™), endothelial cells will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis in vitro. Anti-angiogenic compounds will inhibit this process.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel™)
-
This compound stock solution
-
96-well tissue culture plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Add 50 µL of the cold basement membrane extract to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension.
-
Gently add 100 µL of the cell suspension (containing the compound or vehicle control) to each coated well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Monitor tube formation at regular intervals using an inverted microscope.
-
Capture images of the tube networks.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from treated wells to the vehicle control to determine the inhibitory effect of Fosbretabulin.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Endothelial Cells
Caption: this compound signaling cascade in endothelial cells.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical experimental workflow for the in vitro characterization of this compound.
References
- 1. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 2. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
HUVEC (Human Umbilical Vein Endothelial Cell) response to Fosbretabulin Tromethamine
Application Notes and Protocols: HUVEC Response to Fosbretabulin (B40576) Tromethamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fosbretabulin tromethamine, a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that selectively targets the tumor neovasculature.[1][2] Upon administration, fosbretabulin is dephosphorylated to its active metabolite, CA4.[3] This document provides detailed application notes and protocols for studying the response of Human Umbilical Vein Endothelial Cells (HUVECs) to this compound, focusing on its mechanism of action, effects on cell viability and signaling pathways.
Mechanism of Action:
Fosbretabulin's active form, combretastatin A4 (CA4), functions as a tubulin-binding agent.[2][4] It specifically binds to the colchicine-binding site on tubulin, preventing microtubule polymerization.[3] This disruption of the microtubule cytoskeleton in endothelial cells leads to a cascade of events, including:
-
Mitotic Arrest: CA4-induced microtubule destabilization damages mitotic spindles, causing endothelial cells to arrest in the G2/M phase of the cell cycle.[5][6]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) in proliferating endothelial cells.[3][5][6][7]
-
Vascular Disruption: The morphological changes and apoptosis of endothelial cells lead to the collapse of tumor blood vessels, resulting in an acute disruption of tumor blood flow and subsequent tumor necrosis.[1][3]
-
Disruption of Cell Adhesion: Fosbretabulin disrupts cell-cell adhesion mediated by vascular endothelial (VE)-cadherin, further contributing to the collapse of endothelial structures.[1]
Data Presentation: Quantitative Effects of Fosbretabulin on HUVECs
The following tables summarize the quantitative data on the effects of Fosbretabulin (CA4P/CA4) on HUVEC functions.
Table 1: Effect of Fosbretabulin (CA4P) on HUVEC Proliferation
| Treatment Condition | Concentration | Duration | Effect | Reference |
| FGF-2 or VEGF-A stimulated HUVECs + CA4P | 5 nM, 10 nM | 24 hours | Significantly decreased proliferation (P < 0.05) | [8] |
| FGF-2 and VEGF-A stimulated HUVECs + CA4P | 1 nM | 24 hours | More effective in inducing cell death (P < 0.01) | [8] |
| HUVECs + CA4P | Time and Dose | - | Time- and dose-dependent antiproliferative activities | [5] |
Table 2: Effect of Fosbretabulin (CA4) on HUVEC Apoptosis
| Treatment Condition | Concentration | Duration | Apoptotic Marker | Result | Reference |
| HUVECs + CA4 | 0.1 mM | 6 hours | Caspase-3 activation (CPP32 proenzyme conversion) | First detected | [7] |
| HUVECs + CA4 | 0.1 mM | 8 hours | Annexin V binding | 50% of cells were positive | [7] |
| HUVECs + CA4 | 0.1 mM | 24 hours | Internucleosomal DNA fragmentation | Detected | [7] |
| HUVECs + CA4 | 0.1 mM | 24 hours | Nuclear morphology (Hoechst 33258) | ~75% of cells showed apoptotic morphology | [7] |
| HUVECs + CA4P | ≥7.5 nmol/L | - | Mitotic cell death | Induction of death in mitotic-arrested cells | [6] |
Table 3: Effect of Fosbretabulin (CA4P) on HUVEC Migration and Tube Formation
| Assay | Treatment Condition | Effect | Reference |
| In vitro wound assay | CA4P | Potently inhibited migration of endothelial cells | [5][9] |
| Tube formation assay | CA4P | Potently inhibited tube formation | [5] |
| 3D tube formation assay | CA4P | Inhibited sprout formation at concentrations that did not inhibit proliferation | [9] |
Experimental Protocols
Protocol 1: HUVEC Proliferation Assay
Objective: To quantify the anti-proliferative effect of this compound on HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A and FGF-2
-
This compound (CA4P)
-
96-well plates
-
Cell counting kit (e.g., CCK-8) or Hemocytometer
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial cell growth medium. Allow cells to adhere overnight.
-
Starvation (Optional): To synchronize cells, replace the growth medium with a basal medium containing a lower serum concentration (e.g., 0.5% FBS) for 4-6 hours.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Prepare serial dilutions of Fosbretabulin in endothelial cell growth medium to achieve final concentrations ranging from 1 nM to 100 nM.
-
Add growth factors (e.g., VEGF-A and/or FGF-2) to the medium as required by the experimental design.
-
Remove the starvation medium (if used) or old medium and add 100 µL of the treatment medium to each well. Include appropriate controls (vehicle-treated cells, cells with growth factors only).
-
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Proliferation:
-
Using a Cell Counting Kit: Add the kit reagent (e.g., 10 µL of CCK-8) to each well and incubate for 1-4 hours. Measure the absorbance at the recommended wavelength using a microplate reader.
-
Using a Hemocytometer: Detach the cells using trypsin-EDTA, resuspend in a known volume of medium, and count the cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Protocol 2: HUVEC Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis in HUVECs treated with this compound.
Materials:
-
HUVECs
-
6-well plates
-
This compound (CA4P)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HUVECs in 6-well plates and treat with desired concentrations of Fosbretabulin (e.g., 0, 10, and 50 nM) for 24-36 hours as described in Protocol 1.[8]
-
Cell Harvesting:
-
Collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the cells with trypsin-EDTA and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: HUVEC Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on HUVEC migration.
Materials:
-
HUVECs
-
24-well plates
-
P200 pipette tip or a cell scraper
-
This compound (CA4P)
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed HUVECs in 24-well plates and grow them to confluence.
-
Create the "Wound": Use a sterile P200 pipette tip to create a linear scratch in the cell monolayer.
-
Wash and Treat:
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Fosbretabulin. Include a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathways and Experimental Workflows
Fosbretabulin's Mechanism of Action on HUVECs
References
- 1. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in proliferating human endothelial cells by the tumor-specific antiangiogenesis agent combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular targeting effect of combretastatin A-4 phosphate dominates the inherent angiogenesis inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with Fosbretabulin Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosbretabulin Tromethamine, a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent microtubule-destabilizing agent that functions as a vascular-disrupting agent (VDA).[1][2] Upon administration, it is rapidly converted to its active metabolite, CA4, by endogenous phosphatases. CA4 binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[3] This disruption of the microtubule network in endothelial cells triggers a cascade of downstream events, culminating in increased vascular permeability, shutdown of tumor blood flow, and subsequent tumor cell necrosis.[1][2][4] These application notes provide detailed protocols for in vitro cell culture studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: In Vitro Cytotoxicity of Combretastatin A4
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Combretastatin A4 (CA4), the active metabolite of this compound, in various human cancer cell lines. These values demonstrate the potent anti-proliferative activity of the compound across a range of tumor types.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.8 ± 0.6 | Not Specified | [5] |
| 1A9 | Ovarian Cancer | 0.0036 | Not Specified | [6] |
| 518A2 | Melanoma | 0.02 | MTT Assay (72h) | [6] |
| HR | Gastric Cancer | 0.03 | MTS Assay | [6] |
| NUGC3 | Stomach Cancer | 8.52 | MTS Assay | [6] |
| MCF-7 | Breast Cancer | 0.01477 | Not Specified | [7] |
| HCT-116 | Colon Cancer | 0.02 | Not Specified | [8] |
| Saos-2 | Osteosarcoma | Not Specified (effective) | Not Specified | [9] |
| MV-4-11 | Leukemia | Not Specified (effective) | Not Specified | [9] |
| E6-1 | Leukemia | Not Specified (effective) | Not Specified | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets and aggregates.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.[10][11][12][13][14]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular disrupting agents | amdbook.org [amdbook.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Techniques for Measuring Tumor Vascular Disruption in Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor vasculature is a critical target in cancer therapy. Its disruption can lead to reduced blood flow, hypoxia, and ultimately, tumor cell death. Vascular disrupting agents (VDAs) are a class of drugs designed to specifically target and destroy existing tumor blood vessels. Assessing the efficacy of these agents in preclinical and clinical settings requires robust and quantitative methods to measure their impact on the tumor vasculature in vivo. This document provides detailed application notes and protocols for key techniques used to measure tumor vascular disruption.
In Vivo Imaging Techniques for Assessing Tumor Vascular Disruption
Several non-invasive and invasive imaging techniques are available to visualize and quantify changes in tumor vasculature in response to therapy. The choice of technique depends on the specific research question, the required resolution, and the available equipment.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive imaging technique that provides quantitative information about vascular perfusion and permeability. It involves the acquisition of T1-weighted MR images before, during, and after the administration of a gadolinium-based contrast agent. The dynamic changes in signal intensity are then analyzed to derive pharmacokinetic parameters that reflect vascular function.
Quantitative Parameters:
| Parameter | Description | Typical Units | Relevance to Vascular Disruption |
| Ktrans (Volume Transfer Constant) | The rate of transfer of the contrast agent from the blood plasma to the extravascular extracellular space (EES). It reflects both blood flow and vessel permeability. | min-1 | A decrease in Ktrans suggests reduced blood flow and/or decreased vascular permeability, indicative of vascular disruption. |
| ve (Fractional Volume of EES) | The volume of the extravascular extracellular space per unit volume of tissue. | Dimensionless | An increase in ve following VDA treatment can indicate cell swelling and necrosis. |
| vp (Fractional Plasma Volume) | The volume of blood plasma per unit volume of tissue. | Dimensionless | A decrease in vp is a direct indicator of reduced vascularization. |
| kep (Rate Constant) | The rate of transfer of the contrast agent from the EES back to the blood plasma (kep = Ktrans/ve). | min-1 | Changes in kep can reflect alterations in the pressure gradients between the interstitium and the vasculature. |
| iAUC (Initial Area Under the Curve) | The initial area under the contrast agent concentration-time curve, providing a semi-quantitative measure of perfusion and permeability. | mM·s | A rapid and robust parameter where a decrease indicates vascular shutdown. |
Experimental Protocol: Preclinical DCE-MRI for a Mouse Tumor Model
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse (e.g., with isoflurane) and maintain its body temperature at 37°C.
-
Place a catheter in the tail vein for contrast agent administration.
-
Position the mouse in the MRI scanner, ensuring the tumor is centered in the imaging coil.
-
-
Image Acquisition:
-
Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tumor tissue.
-
Begin dynamic T1-weighted imaging using a fast spoiled gradient-echo sequence.
-
After a baseline period, inject a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail vein catheter.
-
Continue dynamic imaging for a sufficient duration (e.g., 5-10 minutes) to capture the wash-in and wash-out of the contrast agent.
-
-
Data Analysis:
-
Perform motion correction on the dynamic image series.
-
Convert the signal intensity-time curves to contrast agent concentration-time curves.
-
Fit the concentration-time curves to a pharmacokinetic model (e.g., the Tofts model) to estimate Ktrans, ve, and kep.
-
Generate parametric maps of the DCE-MRI parameters to visualize the spatial heterogeneity of the vascular response.
-
Power Doppler Ultrasound
Power Doppler Ultrasound is a non-invasive technique that is more sensitive than conventional color Doppler in detecting low-velocity blood flow in small vessels. It displays the integrated power of the Doppler signal, which is proportional to the number of moving red blood cells, providing a measure of blood perfusion.
Quantitative Parameters:
| Parameter | Description | Typical Units | Relevance to Vascular Disruption |
| Vascularity Index (or Color Area) | The percentage of colored pixels within a region of interest (ROI) drawn around the tumor, representing the area of blood flow. | % | A decrease in the vascularity index indicates a reduction in tumor perfusion. |
| Contrast Flow Index (CFI) | When used with microbubble contrast agents, this is the area under the time-intensity curve, reflecting blood volume and flow. | Arbitrary Units | A decrease in CFI signifies reduced blood flow and vascular shutdown. |
| Color-Weighted Fractional Average (CWFA) | Represents the overall tumor perfusion. | Arbitrary Units | A decrease in CWFA is indicative of a therapeutic response to antivascular agents. |
Experimental Protocol: Power Doppler Ultrasound for a Mouse Tumor Model
-
Animal Preparation:
-
Anesthetize the mouse and remove the fur over the tumor area using a depilatory cream.
-
Place the mouse on a heated platform to maintain body temperature.
-
Apply a layer of ultrasound gel to the skin over the tumor.
-
-
Image Acquisition:
-
Use a high-frequency linear array transducer.
-
Obtain B-mode (grayscale) images to identify the tumor and define the region of interest (ROI).
-
Switch to Power Doppler mode and adjust the settings (e.g., gain, pulse repetition frequency) to optimize the signal from the tumor vessels.
-
Acquire images and/or video clips of the tumor vasculature. For contrast-enhanced studies, administer microbubbles via tail vein injection and acquire data dynamically.
-
-
Data Quantification:
-
Using image analysis software, draw an ROI around the tumor on the Power Doppler images.
-
Calculate the vascularity index as the ratio of colored pixels to the total number of pixels within the ROI.
-
For dynamic contrast-enhanced studies, generate time-intensity curves from the ROI and calculate the CFI.
-
Intravital Microscopy (IVM)
Intravital microscopy is a high-resolution imaging technique that allows for the direct visualization of the tumor microvasculature in living animals in real-time. It typically requires the implantation of a window chamber, such as a dorsal skinfold chamber, which provides optical access to the tumor.
Quantitative Parameters:
| Parameter | Description | Typical Units | Relevance to Vascular Disruption |
| Vessel Diameter | The diameter of individual blood vessels. | µm | Vasoconstriction or vessel collapse can be directly observed and measured. |
| Vessel Density | The total length of blood vessels per unit area of tissue. | mm/mm² | A decrease in vessel density indicates vascular regression. |
| Red Blood Cell (RBC) Velocity | The speed of red blood cell flow within a vessel. | mm/s | A reduction or cessation of RBC velocity is a direct sign of vascular shutdown. |
| Vascular Permeability | The leakage of fluorescently labeled dextrans from the vasculature into the tumor interstitium. | Arbitrary Units | An increase in permeability can be an early sign of endothelial cell damage induced by VDAs. |
| Vessel Tortuosity | A measure of the convolutedness of the blood vessels. | Dimensionless | Changes in tortuosity can reflect vascular remodeling in response to therapy. |
Experimental Protocol: Intravital Microscopy using a Dorsal Skinfold Chamber
-
Surgical Preparation:
-
Surgically implant a dorsal skinfold chamber onto a mouse.
-
Allow the animal to recover and the tissue to adapt for a few days.
-
Implant a small tumor fragment into the chamber.
-
-
Imaging Procedure:
-
Anesthetize the mouse and secure it on the microscope stage.
-
Inject a fluorescent plasma marker (e.g., FITC-dextran) intravenously to visualize the blood vessels.
-
Acquire images and videos of the tumor vasculature using a fluorescence microscope (confocal or multi-photon for 3D imaging).
-
-
Image Analysis:
-
Use image analysis software to measure vessel diameter, length, and tortuosity.
-
Track the movement of red blood cells (which appear as dark objects against the fluorescent plasma) to calculate RBC velocity.
-
Quantify vascular permeability by measuring the extravasation of the fluorescent dye over time.
-
Histological Techniques for Ex Vivo Validation
Histological analysis of excised tumor tissue provides a "gold standard" for validating the findings from in vivo imaging techniques.
CD31 Immunohistochemistry for Microvessel Density
CD31 (also known as PECAM-1) is a transmembrane glycoprotein (B1211001) expressed on the surface of endothelial cells and is a widely used marker for identifying blood vessels in tissue sections.
Experimental Protocol: CD31 Staining of Paraffin-Embedded Tumor Sections
-
Tissue Preparation:
-
Harvest the tumor, fix it in 10% neutral buffered formalin, and embed it in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the CD31 epitope (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against CD31.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Quantification of Microvessel Density (MVD):
-
Scan the entire tumor section at low magnification to identify "hot spots" of high vascularity.
-
At high magnification, count the number of CD31-positive vessels in several fields of view within the hot spots.
-
Alternatively, use image analysis software to quantify the percentage of the tumor area that is stained for CD31.
-
Hematoxylin and Eosin (H&E) Staining for Necrosis
H&E staining is a standard histological stain that allows for the visualization of tissue morphology and the identification of necrotic regions.
Experimental Protocol: H&E Staining
-
Tissue Preparation:
-
Prepare paraffin-embedded tissue sections as described for CD31 staining.
-
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin, which stains cell nuclei blue/purple.
-
Differentiate in acid alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution.
-
Counterstain with eosin, which stains the cytoplasm and extracellular matrix pink/red.
-
Dehydrate and mount the sections.
-
-
Analysis of Necrosis:
-
Visually assess the percentage of the tumor area that is necrotic under a microscope. Necrotic areas are typically characterized by a loss of cellular detail, eosinophilic cytoplasm, and pyknotic (condensed) or absent nuclei.
-
Image analysis software can be used for a more objective quantification of the necrotic area.
-
Signaling Pathways and Experimental Workflows
VEGF Signaling Pathway in Tumor Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Its signaling pathway is a primary target for many anti-angiogenic and vascular disrupting therapies.
Caption: Simplified VEGF signaling pathway in tumor angiogenesis.
Experimental Workflow for In Vivo Assessment of a Vascular Disrupting Agent
This workflow illustrates the integration of in vivo imaging and ex vivo histological analysis to evaluate the efficacy of a VDA.
Application Notes and Protocols for Anti-Cancer Drug Testing in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Preclinical evaluation of anti-cancer drug candidates in robust animal models is a critical step in the drug development pipeline. These in vivo studies provide essential data on a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile before it can proceed to clinical trials.[1] This document provides detailed application notes and standardized protocols for conducting anti-cancer drug testing in widely used mouse models.
Application Notes: Selecting the Appropriate Animal Model
The choice of animal model is paramount for the successful preclinical evaluation of an anti-cancer therapeutic. The two most common types of mouse models are xenografts and syngeneic models, each with distinct advantages and applications.
-
Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[2]
-
Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, or NSG mice).[1] CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening of drug candidates.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[3] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more clinically relevant platform for evaluating drug efficacy and investigating mechanisms of resistance.[2]
-
-
Syngeneic Models: These models utilize the implantation of mouse tumor cells into immunocompetent mice of the same genetic background.[4] The key advantage of syngeneic models is the presence of a fully functional immune system, which is crucial for evaluating the efficacy of immunotherapies, such as checkpoint inhibitors, and for studying the interplay between the drug, the tumor, and the host immune response.[5][6]
-
Orthotopic Models: In contrast to subcutaneous implantation, orthotopic models involve implanting tumor cells into the corresponding organ of origin (e.g., lung cancer cells into the lung).[5][7] This approach allows for the study of tumor-stroma interactions in a more physiologically relevant microenvironment and can better model metastasis.
Experimental Protocols
Protocol 1: Subcutaneous Tumor Implantation (Xenograft & Syngeneic)
This protocol describes the subcutaneous implantation of cancer cells to establish a tumor model.
Materials:
-
Cancer cell line (human for xenograft, murine for syngeneic)
-
Immunodeficient (e.g., BALB/c nude) or immunocompetent (e.g., C57BL/6) mice, 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL sterile syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Laminar flow hood
-
70% ethanol
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using standard cell culture techniques (e.g., trypsinization).
-
Wash the cells with sterile PBS and perform a cell count.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^7 cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.
-
Anesthetize the mouse using an approved method.
-
Wipe the injection site (typically the flank) with 70% ethanol.
-
Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100-200 µL of the cell suspension (containing 1 x 10^6 to 2 x 10^6 cells) into the flank of the mouse.[8]
-
Monitor the mice for tumor growth.
Protocol 2: Tumor Volume Measurement
Regular and accurate measurement of tumor volume is crucial for assessing treatment efficacy.
Materials:
-
Digital calipers
-
Animal monitoring log
Procedure:
-
Gently restrain the mouse to expose the tumor.
-
Using digital calipers, measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor in millimeters.
-
Record the measurements in the animal monitoring log. Measurements are typically taken 2-3 times per week.[9][10]
-
Calculate the tumor volume using the following formula: Tumor Volume (mm³) = (Length x Width²) / 2 [8][11]
-
Monitor the animals' overall health and body weight at each measurement time point.
Protocol 3: Drug Administration
The route of drug administration should be chosen based on the properties of the compound and the intended clinical application.
Common Routes of Administration: [9]
-
Intravenous (IV): Injection into a vein (typically the tail vein).
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Oral Gavage (PO): Direct administration into the stomach using a gavage needle.
-
Subcutaneous (SC): Injection into the subcutaneous space.
Procedure (General):
-
Prepare the drug formulation at the desired concentration under sterile conditions.
-
Accurately calculate the dose for each mouse based on its body weight.
-
Administer the drug via the chosen route using appropriate techniques and sterile equipment.
-
Observe the animals for any immediate adverse reactions.
-
Record the date, time, dose, and route of administration for each animal.
Protocol 4: Efficacy and Toxicity Assessment
Efficacy is primarily determined by tumor growth inhibition, while toxicity is assessed through monitoring animal health.
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. % TGI = (1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)) x 100% [9]
-
Tumor Regression: A decrease in tumor volume compared to the initial volume at the start of treatment.
Toxicity Monitoring:
-
Body Weight: Monitor and record the body weight of each mouse at least twice a week. Significant weight loss (>15-20%) is a sign of toxicity.[12]
-
Clinical Signs: Observe the animals daily for clinical signs of toxicity, including:
-
Changes in posture or ambulation
-
Lethargy
-
Ruffled fur
-
Labored breathing[10]
-
-
Humane Endpoints: Euthanize animals if they reach pre-defined humane endpoints, such as excessive tumor burden (e.g., tumor volume >2000 mm³ or >10% of body weight), significant weight loss, or severe clinical signs of distress.[10][12]
Data Presentation
Quantitative data from in vivo anti-cancer drug studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Tumor Growth Inhibition in Response to Treatment
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 152.5 ± 10.2 | 1850.3 ± 150.7 | - |
| Drug A (10 mg/kg) | 8 | 149.8 ± 9.8 | 980.1 ± 120.4 | 47.0 |
| Drug B (20 mg/kg) | 8 | 155.1 ± 11.5 | 450.6 ± 85.3 | 75.7 |
Table 2: Assessment of Treatment-Related Toxicity
| Treatment Group | N | Mean Body Weight Change from Day 0 (%) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | 8 | +5.2 | 0 | 0/8 |
| Drug A (10 mg/kg) | 8 | -2.1 | -4.5 | 0/8 |
| Drug B (20 mg/kg) | 8 | -8.9 | -12.3 | 1/8 |
Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: Xenograft model experimental workflow.
Caption: PI3K/AKT/mTOR signaling pathway.[13][14]
References
- 1. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenograft.org [xenograft.org]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents [bio-protocol.org]
- 6. Syngeneic Tumor Model-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents [en.bio-protocol.org]
- 8. 4.9. Subcutaneous Tumor Growth In Nude Mice [bio-protocol.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 11. Measurement of tumor growth in vivo [bio-protocol.org]
- 12. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 13. What cellular pathways are commonly targeted in oncology drug development? [synapse.patsnap.com]
- 14. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing In Vivo Dosing of Fosbretabulin Tromethamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the in vivo dosage of Fosbretabulin Tromethamine (also known as Combretastatin (B1194345) A4-Phosphate or CA4P). It includes troubleshooting guides and frequently asked questions to address common challenges encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble prodrug of combretastatin A4.[1][2][3] Its primary mechanism of action is as a vascular disrupting agent (VDA).[4][5] Upon administration, it is rapidly dephosphorylated to its active metabolite, combretastatin A4 (CA4).[2][3] CA4 targets and binds to tubulin, preventing microtubule polymerization.[2][6] This disruption of the microtubule cytoskeleton in endothelial cells leads to mitotic arrest and apoptosis.[2] The subsequent collapse of tumor blood vessels results in acute disruption of tumor blood flow and ultimately, tumor necrosis.[2]
Q2: What are the key signaling pathways affected by this compound?
The primary signaling event is the binding of the active metabolite, combretastatin A4, to tubulin. This initiates a cascade of events that disrupt the endothelial cell cytoskeleton. A key downstream effect is the disruption of vascular endothelial (VE)-cadherin signaling.[7][8] This interference with VE-cadherin/β-catenin/Akt signaling increases endothelial cell permeability and inhibits cell migration and capillary tube formation, leading to vascular collapse.[6][7]
Q3: What are typical dosage ranges for this compound in preclinical in vivo studies?
Dosages in preclinical studies have varied depending on the animal model and tumor type. For instance, doses of 100 mg/kg and 120 mg/kg (i.p.) have been used in murine models to induce significant vascular shutdown and tumor necrosis.[1][9][10] Even at 10% of the maximum tolerated dose, a single administration can cause a 93% reduction in vascular volume within 6 hours.[6]
Q4: How is this compound typically administered in clinical trials?
In human clinical trials, this compound is typically administered as an intravenous (IV) infusion.[8] Dosages have ranged, for example, from 45 mg/m² to 60 mg/m² administered over 10 minutes, often in cycles.[8][11][12]
Troubleshooting Guide
Issue: Inconsistent or suboptimal tumor vascular disruption is observed.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: Refer to the dosage tables below for ranges tested in various models. Consider performing a dose-escalation study to determine the optimal dose for your specific tumor model and animal strain.
-
-
Possible Cause 2: Timing of Assessment.
-
Solution: Vascular disruption effects are rapid and can be observed within minutes to a few hours after administration.[4] Peak effects, such as vascular shutdown, are often seen around 6 hours post-treatment.[10] Ensure your assessment timepoints are aligned with the expected pharmacokinetic and pharmacodynamic profile of the drug.
-
-
Possible Cause 3: Tumor Model Characteristics.
-
Solution: The efficacy of vascular disrupting agents can be influenced by the tumor microenvironment and the maturity of the tumor vasculature. Tumors with more established and less chaotic vasculature might be less sensitive. Consider using models with well-characterized vascular networks.
-
Issue: Significant toxicity or adverse effects are observed in animal models.
-
Possible Cause 1: Dose is too high.
-
Solution: Reduce the dosage. Even doses significantly lower than the maximum tolerated dose have been shown to be effective at disrupting tumor vasculature.[5]
-
-
Possible Cause 2: Off-target effects.
-
Solution: While Fosbretabulin shows selectivity for tumor vasculature, some effects on normal vasculature can occur.[5] Monitor for cardiovascular side effects, such as changes in blood pressure, which have been noted in clinical studies.[12] Pre-treatment with antihypertensives has been explored to mitigate these effects.[12]
-
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosages and Effects of this compound
| Animal Model | Tumor Type | Dosage | Route of Administration | Key Findings | Reference |
| Nude Mice | Human Breast (MDA-MB-231) | 120 mg/kg | i.p. | ~70% decrease in tumor perfusion/permeability at 2 hours. | [9] |
| Mice | MAC 15A Colon (subcutaneous) | 100 mg/kg | i.p. | Almost complete vascular shutdown at 4 hours; extensive hemorrhagic necrosis. | [1] |
| Mice | General Tumor Models | 100 mg/kg | i.p. | Over 90% of tumor vessels non-functional at 6 hours; 50-60% reduction in overall perfusion. | [10] |
| Rodent Models | Various Transplanted/Spontaneous | Not specified | Not specified | Blood flow reductions observed within 10-20 minutes of administration. | [4] |
Table 2: Clinical Dosages of this compound
| Phase | Tumor Type | Dosage | Route of Administration | Dosing Schedule | Reference |
| Phase II | Advanced Anaplastic Thyroid Carcinoma | 45 mg/m² | IV infusion (10 min) | Weekly for 3 weeks, 1 week off (28-day cycle) | [8] |
| Phase II | Advanced Non-squamous NSCLC | 60 mg/m² | IV infusion (10 min) | Days 7, 14, and 21 of each 21-day cycle (in combination) | [11][12] |
| Phase I | Neuroendocrine Tumors | 60 mg/m² | IV | Weekly (in combination) | [13] |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of Vascular Disruption using MRI
-
Animal Model: Nude mice with established flank xenografts (e.g., MDA-MB-231 human breast cancer cells).[9]
-
Drug Administration: Administer this compound (e.g., 120 mg/kg) via intraperitoneal (i.p.) injection.[9]
-
Imaging:
-
Perform baseline MRI scans before drug administration.
-
Acquire post-treatment scans at defined time points (e.g., 2 hours post-injection).[9]
-
Dynamic Contrast-Enhanced (DCE) MRI: Acquire images before and after intravenous injection of a contrast agent (e.g., Gd-DTPA-BMA) to assess tumor perfusion and permeability.[9]
-
T2-weighted MRI: Measure the transverse relaxation rate (R2) to detect changes in blood oxygenation, which can indicate thrombosis and hemorrhage.[9]
-
-
Data Analysis: Quantify changes in perfusion, permeability, and R2* between baseline and post-treatment scans.
Protocol 2: Histological Evaluation of Tumor Necrosis
-
Animal Model and Treatment: Use a relevant tumor-bearing animal model and administer this compound at the desired dose and route.
-
Tissue Collection: Euthanize animals at various time points post-treatment (e.g., 4, 6, 24 hours).[1][10]
-
Tissue Processing: Excise tumors, fix in formalin, and embed in paraffin.
-
Histological Staining:
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to visualize overall morphology and identify areas of necrosis.
-
Perform immunohistochemistry for markers of endothelial cells (e.g., CD31) to assess vascular density and integrity.
-
-
Analysis: Quantify the extent of necrosis and changes in vascular parameters through microscopic examination and image analysis software.
Visualizations
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow for dosage optimization.
References
- 1. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 4. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Overcoming Resistance to Vascular Disrupting Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vascular disrupting agents (VDAs).
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with VDAs.
Problem 1: Initial tumor regression is followed by rapid regrowth.
-
Question: My VDA shows initial efficacy, but the tumor relapses quickly. What is happening and how can I address this?
-
Answer: This is a common observation with VDA monotherapy. The initial tumor regression is due to the shutdown of central tumor vasculature, leading to extensive necrosis. However, a viable rim of tumor cells often survives at the periphery, supplied by adjacent normal tissue vasculature. This rim is a primary source of tumor regrowth.
-
Underlying Mechanisms:
-
Hypoxia-Induced Angiogenesis: The hypoxic environment created by the VDA can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), leading to the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
-
Recruitment of Bone Marrow-Derived Cells: VDA-induced vascular damage can trigger a systemic response, including the mobilization of circulating endothelial progenitor cells (CEPs) and tumor-associated macrophages (TAMs) to the tumor site, which contribute to neovascularization and tumor progression.
-
-
Troubleshooting Strategies:
-
Combination Therapy: Combining the VDA with an anti-angiogenic agent can inhibit the formation of new blood vessels in the tumor periphery.
-
Chemotherapy or Radiotherapy: Targeting the proliferating cells in the viable rim with cytotoxic chemotherapy or radiation can enhance the overall anti-tumor effect.
-
-
Problem 2: Inconsistent anti-tumor response across my animal cohort.
-
Question: I am observing high variability in tumor response to VDA treatment within the same experimental group. What are the potential causes and how can I minimize this?
-
Answer: Variability in in vivo studies can stem from several factors related to the tumor model and experimental procedures.
-
Potential Causes:
-
Tumor Heterogeneity: Subcutaneous tumor models can exhibit inherent biological variability, leading to differences in vascularity and response to treatment.
-
Measurement Inaccuracy: Manual caliper measurements of tumors can have high inter-user variability, affecting the perceived treatment efficacy.
-
Animal Health: Underlying health issues in individual animals can impact their response to therapy.
-
-
Troubleshooting Strategies:
-
Standardize Tumor Implantation: Ensure consistent cell numbers and injection techniques for tumor implantation.
-
Accurate Tumor Measurement: Utilize 3D imaging techniques for more precise and reproducible tumor volume measurements.
-
Randomization and Blinding: Properly randomize animals into treatment groups and blind the researchers who are measuring tumors and assessing outcomes to reduce bias.
-
Monitor Animal Health: Regularly monitor the health and weight of the animals to identify any outliers that may need to be excluded from the analysis.
-
-
Problem 3: Unexpected toxicity with VDA combination therapy.
-
Question: I am observing increased toxicity (e.g., weight loss, mortality) in my combination therapy group compared to single-agent controls. How can I manage this?
-
Answer: Combining VDAs with other anti-cancer agents can sometimes lead to synergistic toxicity.
-
Potential Causes:
-
Overlapping Toxicities: The combined agents may have similar off-target effects, leading to an amplified toxic response.
-
Pharmacokinetic Interactions: One agent may alter the metabolism or clearance of the other, leading to increased exposure and toxicity. For instance, some studies suggest a pharmacokinetic interaction between Combretastatin A-4 Phosphate (CA4P) and carboplatin, leading to greater than expected thrombocytopenia.[1]
-
Radiation-Induced Systemic Effects: Combining VDAs with radiation can sometimes lead to a systemic inflammatory response, increasing toxicity.
-
-
Troubleshooting Strategies:
-
Dose Reduction: Reduce the dose of one or both agents in the combination arm.
-
Staggered Dosing: Alter the timing and sequence of drug administration. For example, administering the VDA a few hours before or after the other agent might reduce toxicity while maintaining efficacy.
-
Supportive Care: Provide supportive care to the animals, such as hydration and nutritional support.
-
Careful Monitoring: Closely monitor the animals for signs of toxicity and establish clear endpoints for euthanasia.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to VDAs?
A1: The main mechanisms of resistance include:
-
Survival of a Peripheral Tumor Rim: A layer of tumor cells at the edge of the tumor often survives VDA treatment because it receives oxygen and nutrients from the vasculature of adjacent normal tissues.
-
Hypoxia-Induced Pro-Angiogenic Signaling: VDA-induced vascular shutdown leads to severe hypoxia within the tumor. This stabilizes HIF-1α, a transcription factor that upregulates the expression of pro-angiogenic factors like VEGF, promoting the growth of new blood vessels and tumor regrowth.
-
Recruitment of Bone Marrow-Derived Cells: The tumor microenvironment, in response to VDA-induced damage, releases cytokines and chemokines that mobilize bone marrow-derived cells, including circulating endothelial progenitor cells (CEPs) and tumor-associated macrophages (TAMs). These cells are recruited to the tumor and contribute to revascularization and resistance.
Q2: What are the most promising strategies to overcome VDA resistance?
A2: Combination therapy is the most widely explored and promising strategy. Key combinations include:
-
VDAs + Anti-angiogenic Agents: This combination targets both the existing tumor vasculature (with the VDA) and the formation of new blood vessels (with the anti-angiogenic agent), effectively cutting off the tumor's blood supply from multiple angles.
-
VDAs + Chemotherapy: VDAs can disrupt the tumor vasculature, potentially increasing the delivery and efficacy of cytotoxic chemotherapeutic agents to the tumor core.
-
VDAs + Radiotherapy: The viable, well-oxygenated tumor rim that survives VDA treatment is often more sensitive to radiotherapy.
-
VDAs + Immunotherapy: VDAs can induce immunogenic cell death, releasing tumor antigens and creating a pro-inflammatory microenvironment that may enhance the efficacy of immune checkpoint inhibitors.
Q3: How can I assess the development of resistance to a VDA in my animal model?
A3: You can monitor several parameters to assess resistance:
-
Tumor Growth Delay: A shortening of the tumor growth delay after an initial response can indicate the development of resistance.
-
Imaging: Techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can be used to monitor changes in tumor perfusion and vascular permeability over time.
-
Immunohistochemistry (IHC): Staining for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and microvessel density (CD31) in tumor sections can provide insights into the cellular response to treatment and the revascularization process.
-
Biomarker Analysis: Measuring the levels of circulating biomarkers such as VEGF, G-CSF, and SDF-1α, as well as quantifying CEPs in the blood, can indicate the activation of pro-angiogenic and resistance pathways.
Quantitative Data Summary
The following tables summarize preclinical data on the efficacy of VDA combination therapies.
Table 1: Efficacy of Combretastatin A-4 Phosphate (CA4P) and its Analogue OXi4503 in Combination Therapies
| VDA | Combination Agent | Tumor Model | VDA Dose | Combination Agent Dose | Outcome | Reference |
| CA4P | Cisplatin | Human Osteosarcoma Xenograft | 30 mg/kg | 5 mg/kg | Significant inhibition of tumor growth and lung metastasis compared to monotherapy. | [2] |
| CA4P | Carboplatin | Advanced Solid Tumors (Phase I) | 27-36 mg/m² | AUC 4-5 mg·min/mL | Dose-limiting thrombocytopenia observed. | [1] |
| OXi4503 | Bevacizumab | Human Renal Carcinoma (Caki-1) | 25 mg/kg (3x/week for 2 weeks) | 2 mg/kg (2x/week) | Tumor growth delay of 27 days (vs. 18 for OXi4503 alone and 8 for Avastin alone). | [3] |
Table 2: Efficacy of Vadimezan (ASA404/DMXAA) in Combination Therapies
| VDA | Combination Agent | Tumor Model | VDA Dose | Combination Agent Dose | Outcome | Reference |
| ASA404 | Paclitaxel + Trastuzumab | Breast Cancer Xenograft (BT-474) | 20 mg/kg (iv, days 1, 5, 9) | Paclitaxel: 15 mg/kg (iv, qod x5); Trastuzumab: 10 mg/kg (ip, biwk x4) | Significant tumor regression (45% reduction from initial volume). | [4] |
| DMXAA | Radiotherapy | Melanoma | Not specified | Not specified | Sequence of administration is crucial for efficacy. | [5] |
Key Experimental Protocols
1. Assessment of Tumor Hypoxia using Pimonidazole (B1677889) Staining
This protocol describes the immunohistochemical detection of pimonidazole adducts in tumor tissue as a marker of hypoxia.
-
Reagents:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Phosphate Buffered Saline (PBS)
-
Formalin (10% neutral buffered) or Acetone (B3395972) (for frozen sections)
-
Primary antibody: Mouse anti-pimonidazole monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
-
Procedure:
-
Administer pimonidazole hydrochloride to the tumor-bearing animal at a dose of 60 mg/kg via intraperitoneal (i.p.) injection. Allow it to circulate for 60-90 minutes before sacrificing the animal.
-
Excise the tumor and fix in 10% neutral buffered formalin for 24-48 hours, followed by embedding in paraffin (B1166041). Alternatively, for frozen sections, embed the fresh tumor in OCT compound and snap-freeze.
-
For paraffin-embedded tissues, deparaffinize and rehydrate the sections. For frozen sections, fix in cold acetone for 10 minutes.[6]
-
Perform antigen retrieval for paraffin sections (e.g., using a citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-pimonidazole antibody (e.g., at a 1:400 dilution) for 60 minutes at room temperature or overnight at 4°C.[7]
-
Wash the sections with PBS.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the sections with PBS.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Quantify the pimonidazole-positive (brown) areas using image analysis software.
-
2. Quantification of Microvessel Density (MVD) using CD31 Staining
This protocol details the immunohistochemical staining for the endothelial cell marker CD31 to assess MVD.
-
Reagents:
-
Primary antibody: Rat anti-mouse CD31 monoclonal antibody
-
Secondary antibody: Biotinylated goat anti-rat IgG
-
Avidin-Biotin Complex (ABC) reagent
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
-
Procedure:
-
Use formalin-fixed, paraffin-embedded tumor sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding.
-
Incubate with the primary anti-CD31 antibody (e.g., at a 1:50 dilution) overnight at 4°C.[8]
-
Wash and incubate with the biotinylated secondary antibody.[8]
-
Wash and incubate with the ABC reagent.
-
Develop the signal with DAB.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
Quantify MVD by counting the number of CD31-positive vessels in several high-power fields or by measuring the CD31-positive area using image analysis software.[8][9][10]
-
3. Western Blot for HIF-1α
This protocol outlines the detection of HIF-1α protein levels in tumor lysates.
-
Reagents:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody: Rabbit anti-HIF-1α polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL Western blotting detection reagents
-
-
Procedure:
-
Excise the tumor and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE (using a 7.5% gel is recommended for HIF-1α). Load at least 50µg of total protein per lane.[11]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody (e.g., at a 1:500 or 1:2000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin or α-tubulin).
-
Visualizations
Caption: Signaling pathway of VDA-induced resistance.
Caption: General experimental workflow for assessing VDA efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic Anticancer Effects of Cisplatin Combined with Combretastatin A4 Phosphate on Human Osteosarcoma-Xenografted Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. The Proper Administration Sequence of Radiotherapy and Anti-Vascular Agent—DMXAA Is Essential to Inhibit the Growth of Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 7. Digital quantitative tissue image analysis of hypoxia in resected pancreatic ductal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo analysis of micro-vessel density (MVD) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
Fosbretabulin Tromethamine side effects and toxicity in animal studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fosbretabulin Tromethamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity of this compound observed in animal studies. All information is presented in a clear question-and-answer format, with quantitative data summarized in tables and experimental protocols detailed for your reference.
Frequently Asked Questions (FAQs)
General Toxicity
Q1: What are the most common side effects of this compound observed in animal studies?
The most frequently reported side effects in animal studies involve the cardiovascular, gastrointestinal, hematological, and nervous systems. These include transient hypertension, cardiac enzyme elevations, nausea, vomiting, diarrhea, neutropenia, and neurotoxicity, particularly at higher doses.
Cardiovascular Toxicity
Q2: What specific cardiovascular toxicities have been observed and in which animal models?
In canine studies, dose-dependent cardiovascular effects are prominent. These include low-grade hypertension and elevations in serum cardiac troponin I (cTnI) levels, a marker of cardiac muscle damage.[1] In a dose-escalation study in healthy dogs, doses of 75 and 100 mg/m² induced elevated serum cTnI.[1] Furthermore, studies in hypertensive rat models have also pointed to the potential for cardiotoxicity, which could be mitigated by pretreatment with antihypertensives.[2]
Q3: My animals are exhibiting hypertension shortly after Fosbretabulin administration. Is this expected and how can it be managed in an experimental setting?
Yes, a transient increase in blood pressure post-infusion is a known side effect of Fosbretabulin.[2] In animal models, this has been shown to be controllable with nitrates or calcium channel blockers.[2] For your experiment, consider pre-treatment with an appropriate antihypertensive agent to block both the blood pressure increase and potential cardiac damage.[2]
Neurotoxicity
Q4: Neurotoxicity has been reported with Fosbretabulin. What are the typical signs and at what doses do they occur?
High-grade, though transient, neurotoxicity has been observed in dogs at a dose of 100 mg/m².[1] In a study with canine cancer patients, temporary tetraparesis was noted in one case. Clinical signs of neurotoxicity in rodent studies at oral doses of 60 mg/kg or higher in rats included uncoordinated gait, decreased activity, and decreased righting reflex. In mice, oral doses of 60 mg/kg/day and higher resulted in tremors, ataxia, hypoactivity, myoclonic jerking, and recumbency.
Q5: I am observing ataxia in my rodent model. What should I do?
The observation of ataxia is consistent with known neurotoxic effects of Fosbretabulin at higher doses. It is crucial to document the severity and duration of these signs. This is considered a dose-limiting toxicity. If these signs are severe or unexpected at the administered dose, consider reducing the dose in subsequent experiments.
Gastrointestinal and Hematological Toxicity
Q6: What are the common gastrointestinal side effects seen in animal studies?
In healthy dogs, gastrointestinal side effects including nausea, abdominal discomfort, vomiting, and diarrhea were observed for several hours following administration at doses of 50, 75, and 100 mg/m².[1]
Q7: Has hematological toxicity been reported with Fosbretabulin?
Yes, a low-grade, transient neutropenia has been observed in all dogs in a dose-escalation study at doses of 50, 75, and 100 mg/m².[1]
Troubleshooting Guides
Unexpected Animal Mortality
Issue: Higher than expected mortality in your animal cohort.
Troubleshooting Steps:
-
Verify Dosing: Double-check your dose calculations and the concentration of your dosing solution. Ensure the correct route of administration was used.
-
Review Animal Health Status: Ensure that the animals were healthy and free of underlying conditions before the experiment. Pre-existing cardiovascular or neurological conditions could increase sensitivity to Fosbretabulin.
-
Consider Species and Strain Sensitivity: Different species and strains can have varying sensitivities to drug toxicity. Review the literature for toxicity data specific to your chosen model.
-
Evaluate for Severe, Unmonitored Toxicities: Rapidly progressing cardiovascular or neurological events could lead to unexpected death. If possible, implement continuous monitoring (e.g., telemetry for cardiovascular parameters) in a pilot study to identify acute, severe toxicities.
Interpreting Cardiovascular Findings
Issue: Difficulty in differentiating expected pharmacological effects from adverse cardiovascular events.
Troubleshooting Steps:
-
Establish a Baseline: Ensure you have robust baseline cardiovascular data (blood pressure, heart rate, ECG) for each animal before drug administration.
-
Monitor Key Biomarkers: In addition to hemodynamic monitoring, collect blood samples to measure cardiac troponin I (cTnI) levels, a sensitive marker of cardiac injury.[1]
-
Correlate with Histopathology: At the end of the study, perform histopathological examination of the heart tissue to look for any signs of myocardial damage.
Quantitative Toxicity Data
Table 1: No-Observed-Adverse-Effect Levels (NOAELs) for Fosbretabulin
| Species | Study Duration | Route of Administration | NOAEL | Observed Adverse Effects at Higher Doses |
| Mouse | 3 months | Oral (gavage) | 30 mg/kg/day | Mortality and CNS clinical signs (tremors, ataxia, hypoactivity, myoclonic jerking, recumbency) at ≥ 60 mg/kg/day. |
| Rat | Chronic | Oral | 12 mg/kg/day | - |
| Monkey | Chronic | Oral | 18 mg/kg/day | Lymphoid hyperplasia of bone marrow at higher doses. |
Table 2: Dose-Dependent Side Effects in Healthy Dogs (Intravenous Administration)
| Dose (mg/m²) | Gastrointestinal Effects | Hematological Effects | Cardiovascular Effects | Neurological Effects |
| 50 | Nausea, abdominal discomfort, diarrhea | Low-grade neutropenia | - | - |
| 75 | Nausea, abdominal discomfort, diarrhea, vomiting | Low-grade neutropenia | Elevation of serum cardiac troponin I | - |
| 100 | Nausea, abdominal discomfort, diarrhea, vomiting | Low-grade neutropenia | Elevation of serum cardiac troponin I, low-grade hypertension | High-grade neurotoxicity |
Experimental Protocols
Cardiovascular Safety Assessment in Dogs
This protocol is based on methodologies used in preclinical cardiovascular safety pharmacology studies.
Objective: To assess the cardiovascular effects of this compound in a canine model.
Methodology:
-
Animal Model: Healthy, purpose-bred dogs (e.g., Beagles) of either sex.
-
Instrumentation: Animals are often chronically instrumented with telemetry devices for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.
-
Dosing: Fosbretabulin is administered intravenously as a single bolus or short infusion. A dose-escalation design is typically used.
-
Parameters Monitored:
-
Hemodynamics: Systolic and diastolic blood pressure, mean arterial pressure, and heart rate are continuously recorded.
-
Electrocardiography (ECG): Standard ECG intervals (e.g., PR, QRS, QT) are measured to assess for any drug-induced changes in cardiac electrical activity.
-
Biomarkers: Blood samples are collected at baseline and at various time points post-dose to measure serum levels of cardiac troponin I (cTnI).
-
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated and statistically analyzed.
Neurotoxicity Assessment in Rodents
This protocol is a generalized approach based on standard neurotoxicity screening guidelines.
Objective: To evaluate the potential neurotoxic effects of this compound in a rodent model.
Methodology:
-
Animal Model: Rats or mice are commonly used.
-
Dosing: Fosbretabulin is administered, typically via oral gavage or intravenous injection, daily for a specified duration (e.g., 28 or 90 days).
-
Assessments:
-
Clinical Observations: Detailed observations are made daily to check for signs of neurotoxicity such as tremors, ataxia, uncoordinated gait, hypoactivity, and changes in posture or reflexes.
-
Functional Observational Battery (FOB): A series of standardized tests to assess sensory, motor, and autonomic function. This can include assessments of grip strength, landing foot splay, and reactivity to various stimuli.
-
Motor Activity: Spontaneous motor activity is quantified using automated activity monitors.
-
-
Histopathology: At the end of the study, animals are euthanized, and nervous system tissues (brain, spinal cord, peripheral nerves) are collected for histopathological examination to identify any structural changes.
Visualizations
Caption: Mechanism of action leading to observed toxicities.
Caption: Workflow for cardiovascular toxicity assessment.
References
Technical Support Center: Improving the Therapeutic Window of Fosbretabulin Tromethamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fosbretabulin Tromethamine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments, with a focus on strategies to enhance its therapeutic window.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as CA4P) is a water-soluble prodrug of combretastatin (B1194345) A4.[1][2] It functions as a vascular-disrupting agent (VDA) that selectively targets the tumor vasculature.[3][4] Upon administration, it is dephosphorylated to its active metabolite, combretastatin A4, which binds to tubulin, inhibiting microtubule polymerization.[2][5] This leads to the collapse of the endothelial cell cytoskeleton, resulting in a rapid shutdown of tumor blood flow and subsequent central tumor necrosis.[5][6]
2. What is the primary limitation of this compound monotherapy?
A significant challenge with this compound, as with other VDAs, is the persistence of a "viable tumor rim" at the periphery of the tumor after treatment.[4][7] This rim of surviving tumor cells is a major contributor to tumor recurrence and the development of resistance.
3. What are the most common adverse events observed with this compound in clinical trials?
Commonly reported adverse events include hypertension, neutropenia, leukopenia, nausea, vomiting, and headache.[3][8][9] Cardiovascular events, such as hypertension and, less frequently, myocardial ischemia, are notable dose-limiting toxicities.[3][10] Proactive blood pressure management is often recommended during treatment.[10]
4. How can the therapeutic window of this compound be improved?
The therapeutic window of this compound can be enhanced primarily through combination therapies. The rationale is to target both the central necrotic core induced by Fosbretabulin and the viable tumor rim. Synergistic effects have been observed when combining Fosbretabulin with:
-
Chemotherapy (e.g., carboplatin, paclitaxel): Chemotherapeutic agents can target the proliferating cells in the viable rim that are not eradicated by the vascular disruption.[9][11]
-
Anti-angiogenic agents (e.g., bevacizumab): While Fosbretabulin disrupts existing tumor vessels, anti-angiogenic agents inhibit the formation of new blood vessels, thus preventing tumor regrowth.[3][4]
-
Radiotherapy: VDAs can potentially sensitize hypoxic tumor regions to radiation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Limited efficacy in vivo; significant tumor regrowth observed. | Survival of a viable tumor rim at the periphery of the tumor.[4][7] | Consider combination therapy with a cytotoxic agent (e.g., paclitaxel) or an anti-angiogenic agent (e.g., bevacizumab) to target the remaining viable cells.[3][4] The timing and sequence of drug administration are critical; typically, the chemotherapeutic agent should be administered before the VDA to ensure its distribution throughout the tumor before vascular shutdown.[4] |
| High variability in in vitro cell viability assay results. | Inconsistent cell seeding density; inappropriate assay for the mechanism of action. | Ensure a consistent number of cells are seeded in each well. As Fosbretabulin primarily targets endothelial cells, its direct cytotoxic effect on tumor cells in vitro may be less pronounced. Consider co-culture models with endothelial cells or use assays that measure endothelial cell function (e.g., tube formation assay). |
| Inconsistent tumor growth in xenograft models. | Poor tumor take rate; variability in the tumor microenvironment. | Co-injection of tumor cells with a basement membrane matrix (e.g., Cultrex BME) can improve tumor take and growth rates.[12] Ensure consistent cell harvesting and injection techniques.[13] |
| Development of drug resistance. | Overexpression of specific tubulin isotypes; increased activity of drug efflux pumps.[14] | Consider using second-generation VDAs or combination therapies that can overcome these resistance mechanisms.[4] Analyze tumor tissue for changes in tubulin isotype expression or efflux pump activity. |
| Cardiovascular side effects (e.g., hypertension) in animal models. | On-target effect of the drug on vascular tone.[3] | Implement a blood pressure monitoring protocol. If necessary, administer antihypertensive agents as has been done in clinical settings.[3] |
Quantitative Data Summary
Table 1: Efficacy of this compound in Combination Therapy for Non-Small-Cell Lung Cancer (NSCLC)
| Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CA4P + Carboplatin, Paclitaxel (B517696), Bevacizumab | 32 | 50% | 8.6 months | 13.6 months |
| Carboplatin, Paclitaxel, Bevacizumab (Control) | 31 | 32% | 9.3 months | 16.2 months |
Data from a randomized Phase II trial in advanced nonsquamous NSCLC.[3]
Table 2: Efficacy of this compound in Combination with Bevacizumab for Recurrent Ovarian Cancer (OC)
| Treatment Arm | Patient Subgroup | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
| CA4P + Bevacizumab | All patients | 7.3 months | 0.69 |
| Bevacizumab Alone | All patients | 4.8 months | |
| CA4P + Bevacizumab | Patients with measurable disease | 9.8 months | 0.60 |
| Bevacizumab Alone | Patients with measurable disease | 6.1 months |
Data from the GOG-0186I randomized Phase II study.[10]
Table 3: Efficacy of this compound in Anaplastic Thyroid Cancer (ATC)
| Treatment Arm | Number of Patients | Median Overall Survival (OS) |
| CA4P + Carboplatin and Paclitaxel | Randomized | 5.2 months |
| Carboplatin and Paclitaxel (Control) | Randomized | 4.0 months |
Data from the FACT trial, a randomized Phase II/III study.[9]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound on endothelial cells (e.g., HUVECs) or cancer cell lines.
Materials:
-
Target cell line (e.g., HUVEC, A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10^4 cells per well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[16] Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., ARO, KAT-4 for ATC models)[11]
-
Complete cell culture medium
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
This compound for injection
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile HBSS or PBS at a concentration of 0.5-2 million cells per 200 µL.[13]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.[18]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 45 mg/m² weekly).[19] The control group should receive a vehicle injection.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. The primary endpoint is typically a delay in tumor growth in the treated group compared to the control group.
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and changes in the tumor vasculature.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating Fosbretabulin.
Caption: Logic of combination therapy with Fosbretabulin.
References
- 1. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 2. Fosbretabulin | C18H21O8P | CID 5351387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 15. ijbs.com [ijbs.com]
- 16. physiology.elte.hu [physiology.elte.hu]
- 17. benchchem.com [benchchem.com]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 19. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fosbretabulin Tromethamine In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro dose-response relationship of Fosbretabulin Tromethamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
This compound, also known as Combretastatin (B1194345) A4-Phosphate (CA4P), is a water-soluble prodrug of Combretastatin A4 (CA4).[1][2] In vitro, ubiquitous endogenous phosphatases rapidly dephosphorylate Fosbretabulin to its active, lipophilic metabolite, CA4.[2][3] CA4 then exerts its biological effects primarily by acting as a potent microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[3] This disruption of the microtubule network leads to a cascade of downstream effects, including mitotic arrest, apoptosis, and disruption of endothelial cell structure and function.[1][4][5]
Q2: What are the typical effective concentrations of this compound in in vitro experiments?
The effective concentration of this compound (often reported as its active form, CA4) varies depending on the cell type and the specific endpoint being measured. Generally, nanomolar to low micromolar concentrations are effective. For instance, CA4P has been shown to damage mitotic spindles and arrest endothelial cells in metaphase at concentrations of ≥7.5 nmol/L.[4] Doses as low as 1 nM of CA4P can be effective in inducing endothelial cell death when stimulated with a combination of FGF-2 and VEGF-A.[6] For antiproliferative activity, IC50 values in the low nanomolar range (e.g., 0.0045 µM in SKOV3 cells) have been reported for CA4.[1]
Q3: My cells are not responding to this compound treatment. What could be the issue?
Several factors could contribute to a lack of response:
-
Cell Type: Endothelial cells, particularly proliferating ones, are highly sensitive to Fosbretabulin.[1][6] Tumor cell lines can also be sensitive, but the degree of sensitivity varies.[7] Ensure the chosen cell line is appropriate for the study.
-
Drug Integrity: this compound is a prodrug. Ensure it has been stored correctly and that the active metabolite, CA4, can be generated in your cell culture system. The cis-stilbene (B147466) structure of CA4 is also known for its conformational instability.[8]
-
Experimental Conditions: The presence of certain growth factors (e.g., FGF-2, VEGF-A) can influence the cellular response to Fosbretabulin.[1][6] Review and optimize your cell culture conditions.
-
Endpoint Measurement: The timeframe for observing effects can vary. Vascular disruption can be rapid, while apoptosis and antiproliferative effects may require longer incubation times (e.g., 24-48 hours).[6][9]
Q4: How does this compound induce apoptosis in vitro?
Fosbretabulin induces apoptosis in endothelial cells primarily through prolonged mitotic arrest.[4] By disrupting microtubule dynamics, the drug damages mitotic spindles, leading to cell cycle arrest at the G2/M phase.[4][10] This prolonged arrest is associated with elevated levels of cyclin B1 and p34(cdc2) activity.[4] Ultimately, this sustained mitotic arrest triggers cell death pathways that share characteristics of apoptosis.[4] Some studies suggest the involvement of a non-caspase pathway in this process.[4] In some cancer cell lines, a novel CA-4 analogue has been shown to induce apoptosis through the mitochondrial pathway, upregulating the p53 gene and increasing the Bax/Bcl2 ratio.[11]
Troubleshooting Guides
Guide 1: Inconsistent Anti-proliferative Effects
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in IC50 values between experiments. | Cell seeding density inconsistency. | Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and enter logarithmic growth phase before adding the drug. |
| No significant effect on cell proliferation at expected concentrations. | Drug degradation or inactivation. | Prepare fresh drug solutions for each experiment. Fosbretabulin is water-soluble, but its active form, CA4, is lipophilic. Consider the solvent used and potential for precipitation. |
| Cell line resistance. | Verify the sensitivity of your cell line to microtubule-targeting agents from literature. Consider using a sensitive positive control cell line. | |
| Suboptimal incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
Guide 2: Difficulty Visualizing Microtubule Disruption
| Symptom | Possible Cause | Troubleshooting Step |
| No clear difference in microtubule structure between treated and control cells via immunofluorescence. | Insufficient drug concentration or incubation time. | Increase the concentration of Fosbretabulin (CA4P) and/or perform a time-course experiment. Effects on endothelial cell morphology can be observed as early as 10 minutes.[9] A 30-minute incubation with 1 mM CA4P has been shown to disrupt the endothelial microtubule cytoskeleton.[1] |
| Poor antibody staining. | Optimize your immunofluorescence protocol, including fixation, permeabilization, and antibody concentrations. Use a high-quality primary antibody specific for α-tubulin. | |
| Cell confluence. | Proliferating, sub-confluent cells may show more dramatic changes in microtubule organization compared to quiescent, confluent monolayers.[9] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Fosbretabulin (as CA4 or CA4P)
| Parameter | Value | Target/System | Reference |
| Binding | |||
| Dissociation Constant (Kd) | 0.4 µM | β-tubulin (cell-free assay) | [3] |
| Inhibition | |||
| Tubulin Polymerization (IC50) | 2.4 µM | Tubulin (cell-free assay) | [1][3] |
| Antiproliferative Activity (IC50) | |||
| 0.0045 µM | SKOV3 cells | [1] | |
| 0.0047 µM | HeLa cells | [1] | |
| Functional Effects | |||
| Microtubule Depolymerization (EC50) | 0.007 µM | Rat A10 cells | [1] |
| Mitotic Arrest | ≥7.5 nmol/L | Endothelial cells | [4] |
| Cytoskeletal Disruption | 1 mM (CA4P) | Endothelial cells (30 min) | [1] |
| Inhibition of Proliferation | 5-10 nM (CA4P) | FGF-2 or VEGF-A stimulated HUVECs | [6] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Light Scattering)
This assay measures the effect of Fosbretabulin's active metabolite, Combretastatin A4 (CA4), on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.[3]
-
Reagents & Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Combretastatin A4 (CA4) and vehicle control (e.g., DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
-
-
Procedure:
-
Prepare a tubulin solution in G-PEM buffer on ice.
-
Add GTP and glycerol to the tubulin solution.
-
Dispense the test compound (CA4 at various concentrations) or vehicle into the wells of a microplate.
-
Add the tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Analyze the data to determine the IC50 for tubulin polymerization inhibition.
-
Protocol 2: Immunofluorescence for Microtubule Network Visualization
This protocol allows for the visualization of the microtubule network in cells following treatment with Fosbretabulin (CA4P).[3]
-
Reagents & Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Glass coverslips in a 24-well plate
-
Fosbretabulin (CA4P) solution
-
Fixation Buffer: 4% formaldehyde (B43269) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
Nuclear stain: DAPI
-
Fluorescence microscope
-
-
Procedure:
-
Seed HUVECs onto glass coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of CA4P or vehicle for a defined period (e.g., 30 minutes to 4 hours).
-
Wash cells with PBS and fix with Fixation Buffer for 20 minutes at room temperature.
-
Wash and permeabilize the cells for 10 minutes.
-
Block non-specific binding with Blocking Buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.
-
Wash, mount the coverslips onto slides, and visualize using a fluorescence microscope.
-
Protocol 3: Endothelial Cell Tube Formation Assay
This assay assesses the ability of Fosbretabulin (CA4P) to inhibit the formation of capillary-like structures by endothelial cells in vitro.[3]
-
Reagents & Materials:
-
HUVECs or other endothelial cells
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
Fosbretabulin (CA4P) and vehicle
-
96-well plate
-
Microscope with imaging software
-
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Harvest endothelial cells and resuspend them in medium containing the desired concentrations of CA4P or vehicle.
-
Seed the cells onto the prepared basement membrane matrix.
-
Incubate for a sufficient time to allow for tube formation in the control group (typically 4-18 hours).
-
Image the wells using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an endothelial cell tube formation assay.
Caption: Fosbretabulin's effect on the VE-Cadherin signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Viable Tumor Rim After VDA Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the phenomenon of the viable tumor rim following Vascular Disrupting Agent (VDA) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the viable tumor rim and why is it significant?
A1: Following treatment with Vascular Disrupting Agents (VDAs), a common observation is the development of extensive necrosis in the central region of the tumor. However, a peripheral rim of tumor tissue often survives this vascular collapse. This surviving region is known as the "viable tumor rim." Its significance lies in its role as a primary source of tumor recurrence and treatment resistance. The cells within this rim are capable of proliferation and can lead to the regrowth of the tumor mass.
Q2: What are the primary mechanisms that contribute to the survival of cells in the viable tumor rim?
A2: The survival of tumor cells at the periphery is attributed to several factors:
-
Incomplete Vascular Shutdown: The vasculature at the tumor periphery, which is often connected to or derived from the normal host vasculature, may be less sensitive to VDAs and may not undergo complete collapse. This allows for a continued, albeit reduced, supply of oxygen and nutrients.
-
Hypoxia and Nutrient Deprivation: While the central tumor becomes necrotic due to severe ischemia, the cells in the viable rim exist in a state of hypoxia (low oxygen) and nutrient deprivation. This environment can trigger adaptive survival pathways.
-
Activation of Survival Signaling Pathways: Hypoxia is a potent stimulus for the activation of pro-survival signaling pathways, most notably the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. HIF-1α upregulates the expression of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, such as the PI3K/Akt/mTOR pathway.[1][2][3][4]
-
Contribution of the Tumor Microenvironment: The tumor microenvironment plays a crucial role. For instance, tumor-associated macrophages (TAMs) can promote cell survival and angiogenesis. Additionally, circulating endothelial progenitor cells (CEPs) can be recruited to the tumor periphery to aid in vascular repair and regrowth.
Q3: What are the key biomarkers to assess the viable tumor rim?
A3: Several biomarkers can be used to characterize the viable tumor rim:
-
Proliferation Markers: Ki-67 is a widely used marker to identify proliferating cells within the rim.[5][6][7][8]
-
Endothelial Cell Markers: CD31 (also known as PECAM-1) is used to stain for endothelial cells and assess microvessel density (MVD) at the tumor periphery.[5][6][7][8]
-
Hypoxia Markers: HIF-1α and its downstream target, carbonic anhydrase IX (CAIX), are excellent markers for identifying hypoxic regions within the tumor.
-
Apoptosis Markers: Markers like cleaved caspase-3 can be used to distinguish between apoptotic and viable cells.
Troubleshooting Guides
Problem 1: Inconsistent or high variability in the thickness of the viable tumor rim across experimental animals.
-
Possible Cause 1: Inconsistent VDA Administration.
-
Solution: Ensure precise and consistent administration of the VDA. For intravenous injections in mice, use a consistent technique, such as tail vein injection, and ensure the full dose is delivered.[9] Variations in the amount of VDA reaching the tumor can lead to different degrees of vascular shutdown.
-
-
Possible Cause 2: Variability in Tumor Size at the Time of Treatment.
-
Solution: Start VDA treatment when tumors have reached a consistent and predetermined size across all animals in the study. Larger tumors may have a more established and heterogeneous vasculature, leading to more variable responses.
-
-
Possible Cause 3: Animal Strain and Tumor Model Differences.
-
Solution: Be aware that different mouse strains and tumor models can exhibit varied responses to VDAs. Maintain consistency in the animal model used within an experiment. If comparing different models, acknowledge this as a potential source of variation.
-
Problem 2: Difficulty in accurately delineating the viable rim from the necrotic core and surrounding normal tissue during histological analysis.
-
Possible Cause 1: Poor Tissue Fixation.
-
Solution: Ensure prompt and adequate fixation of tumor tissue immediately after excision. Use a sufficient volume of 10% neutral buffered formalin (at least 10 times the tissue volume) and allow for an appropriate fixation time (typically 24-48 hours) before processing. Poor fixation can lead to artifacts that obscure cellular details.[10][11][12][13][14]
-
-
Possible Cause 2: Histological Staining Artifacts.
-
Solution: Follow standardized and optimized protocols for Hematoxylin and Eosin (H&E) staining. Common artifacts include folds, tears, and uneven staining, which can make interpretation difficult. Ensure proper microtomy techniques to obtain thin, uniform sections.[10][11][12][13][14]* Possible Cause 3: Subjective Assessment.
-
Solution: To increase objectivity, use image analysis software to quantify the area of necrosis versus the viable tissue. Define clear criteria for what constitutes "viable" tissue (e.g., presence of intact nuclei and cytoplasm) versus "necrotic" tissue (e.g., eosinophilic debris, loss of cellular structure).
-
Problem 3: Non-specific or weak staining in immunohistochemistry (IHC) for key biomarkers (e.g., Ki-67, CD31).
-
Possible Cause 1: Suboptimal Antibody Concentration.
-
Solution: Perform an antibody titration to determine the optimal concentration for your specific tissue and fixation method. Using too high a concentration can lead to non-specific background staining, while too low a concentration will result in weak or no signal.
-
-
Possible Cause 2: Inadequate Antigen Retrieval.
-
Solution: The fixation process can mask antigenic sites. Optimize the antigen retrieval method (heat-induced or enzymatic) for each antibody. The choice of buffer and the duration and temperature of heating are critical parameters.
-
-
Possible Cause 3: Issues with Detection System.
-
Solution: Ensure that all components of your detection system (e.g., secondary antibodies, enzyme conjugates, chromogen) are fresh and have been stored correctly. Follow the manufacturer's instructions carefully.
-
Data Presentation
Table 1: Quantitative Analysis of Viable Rim and Necrosis Post-VDA Treatment
| Parameter | Control Group | VDA-Treated Group | Combination Therapy (VDA + Anti-Angiogenic) |
| Percentage of Necrotic Area (%) | 5-10 | 60-80 | 80-95 |
| Viable Rim Thickness (μm) | N/A | 100-500 | 50-200 |
| Ki-67 Positive Cells (%) in Rim | 40-60 (in tumor) | 20-40 | 10-25 |
| CD31 Positive Vessels/HPF in Rim | 20-30 (in tumor) | 5-15 | 1-5 |
Note: These are representative data ranges and can vary significantly based on the tumor model, VDA used, and experimental conditions.
Experimental Protocols
Protocol 1: Histological Assessment of Viable Tumor Rim and Necrosis
-
Tissue Collection and Fixation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the tumor and measure its dimensions.
-
Immediately immerse the tumor in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Float the sections on a warm water bath and mount them on glass slides.
-
-
H&E Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Hematoxylin to visualize cell nuclei (blue).
-
Counterstain with Eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
Dehydrate, clear, and mount with a coverslip.
-
-
Image Acquisition and Analysis:
-
Scan the entire tumor section using a slide scanner or capture images using a microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ) to delineate and quantify the areas of necrosis and viable tissue. The viable rim is typically identified as the peripheral region with intact cellular morphology, while the necrotic core is characterized by cellular debris and loss of nuclear staining.
-
Protocol 2: Immunohistochemistry for Ki-67 and CD31
-
Slide Preparation:
-
Use paraffin-embedded tissue sections as prepared in Protocol 1.
-
Deparaffinize and rehydrate the sections.
-
-
Antigen Retrieval:
-
For Ki-67 and CD31, heat-induced epitope retrieval (HIER) is commonly used.
-
Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., rabbit anti-Ki-67 or rabbit anti-CD31) at the predetermined optimal dilution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes.
-
Wash slides.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash slides.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Lightly counterstain with Hematoxylin.
-
Dehydrate, clear, and mount with a coverslip.
-
-
Quantification:
-
For Ki-67, count the percentage of positively stained nuclei in several high-power fields (HPFs) within the viable rim.
-
For CD31, count the number of positively stained blood vessels in several HPFs within the viable rim to determine the microvessel density (MVD).
-
Mandatory Visualizations
References
- 1. Overcoming evasive resistance from vascular endothelial growth factor a inhibition in sarcomas by genetic or pharmacologic targeting of hypoxia-inducible factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular Perspective on HIF-1α and Angiogenic Stimulator Networks and Their Role in Solid Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible factor-1α/vascular endothelial growth factor signaling activation correlates with response to radiotherapy and its inhibition reduces hypoxia-induced angiogenesis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of HIF-1alpha in endothelial cells disrupts a hypoxia-driven VEGF autocrine loop necessary for tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.unc.edu [research.unc.edu]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. jcmimagescasereports.org [jcmimagescasereports.org]
- 12. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Enhancing Fosbretabulin Tromethamine Efficacy
Welcome to the technical support center for Fosbretabulin (B40576) Tromethamine. This resource is designed to provide researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) to optimize the efficacy of Fosbretabulin in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fosbretabulin Tromethamine?
A1: this compound is a water-soluble prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin (B1194345) A4 (CA4).[1][2][3][4] CA4 functions as a vascular-disrupting agent (VDA) by binding to the colchicine-binding site on β-tubulin in endothelial cells.[5] This binding prevents microtubule polymerization, leading to cytoskeletal disruption, morphological changes in endothelial cells, and ultimately, mitotic arrest and apoptosis.[1][3] The consequential collapse of the tumor vasculature results in a rapid and acute disruption of tumor blood flow, leading to extensive central necrosis of the tumor.[1][6]
Q2: Why does tumor regrowth occur after treatment with Fosbretabulin monotherapy?
A2: Following a single dose of Fosbretabulin, a viable rim of tumor cells typically remains at the periphery of the tumor.[6][7] This "viable rim" is a primary cause of tumor recurrence and resistance.[5][7] The survival of these peripheral cells is attributed to their proximity to normal, healthy vasculature, which is less susceptible to the disruptive effects of Fosbretabulin.[8] These surviving cells can then proliferate and contribute to tumor regrowth.
Q3: What are the most promising strategies to enhance the efficacy of Fosbretabulin?
A3: The most promising strategies to enhance Fosbretabulin's efficacy involve combination therapies that target the surviving, proliferating cells in the viable tumor rim.[6] Key approaches include:
-
Combination with Chemotherapy: Standard cytotoxic agents like carboplatin (B1684641) and paclitaxel (B517696) can target the rapidly dividing cells in the tumor periphery.[2][9]
-
Combination with Anti-Angiogenic Agents: Agents like bevacizumab, which inhibit the formation of new blood vessels, can prevent the revascularization of the tumor from the viable rim.[10][11][12]
-
Combination with mTOR Inhibitors: Everolimus, an mTOR inhibitor, has shown potential in combination with Fosbretabulin, suggesting a synergistic effect in certain tumor types.[13][14][15][16][17][18]
Troubleshooting Guides
Problem: Suboptimal tumor response or rapid tumor regrowth in our in vivo model.
Possible Cause 1: Inadequate disruption of the tumor vasculature.
-
Solution: Verify the effective dose and administration schedule of Fosbretabulin in your specific tumor model. Preclinical studies often use a dose that is a fraction of the maximum tolerated dose (MTD).[19] Consider performing a dose-response study to determine the optimal concentration for vascular disruption in your model.
Possible Cause 2: Proliferation of the viable tumor rim.
-
Solution: Implement a combination therapy strategy. The viable rim is susceptible to agents that target proliferating cells or inhibit angiogenesis.
-
Chemotherapy: Introduce a cytotoxic agent such as paclitaxel or carboplatin following Fosbretabulin administration to target the dividing cells in the periphery.
-
Anti-Angiogenic Therapy: Administer an anti-angiogenic agent like bevacizumab to inhibit the formation of new blood vessels that support the regrowth of the tumor from the viable rim.[10][11]
-
Problem: Difficulty in assessing the vascular-disrupting effects of Fosbretabulin in our experiments.
-
Solution: Employ specific imaging and histological techniques to visualize and quantify the effects on tumor vasculature.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging modality can measure changes in tumor perfusion and vascular permeability before and after treatment.[11]
-
Immunohistochemistry (IHC): Stain tumor sections for endothelial cell markers (e.g., CD31) to assess microvessel density.[20] Additionally, staining for hypoxia markers (e.g., HIF-1α, CA9) and necrosis can provide a comprehensive picture of the treatment effect.[21][22][23][24]
-
Data on Combination Therapies
The following tables summarize quantitative data from clinical trials investigating Fosbretabulin in combination with other anti-cancer agents.
Table 1: Fosbretabulin in Combination with Carboplatin and Paclitaxel
| Clinical Trial / Study | Tumor Type | Treatment Arm | Number of Patients | Median Overall Survival (OS) | One-Year Survival Rate |
| FACT Trial[2][9][25] | Anaplastic Thyroid Carcinoma | Fosbretabulin + Carboplatin/Paclitaxel | 55 | 5.2 months | 26% |
| FACT Trial[2][9][25] | Anaplastic Thyroid Carcinoma | Carboplatin/Paclitaxel Alone | 25 | 4.0 months | 9% |
| Phase II NSCLC Trial[8][10][26] | Non-Small Cell Lung Cancer | Fosbretabulin + Carboplatin/Paclitaxel/Bevacizumab | 32 | Not Reported | Not Reported |
| Phase II NSCLC Trial[8][10][26] | Non-Small Cell Lung Cancer | Carboplatin/Paclitaxel/Bevacizumab Alone | 31 | Not Reported | Not Reported |
Table 2: Fosbretabulin in Combination with Bevacizumab
| Clinical Trial / Study | Tumor Type | Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| GOG-0186I[12] | Recurrent Ovarian Carcinoma | Fosbretabulin + Bevacizumab | 54 | 7.6 months | Not Reported |
| GOG-0186I[12] | Recurrent Ovarian Carcinoma | Bevacizumab Alone | 53 | 4.8 months | Not Reported |
| Phase II NSCLC Trial[8][10][26] | Non-Small Cell Lung Cancer | Fosbretabulin + Carboplatin/Paclitaxel/Bevacizumab | 32 | Not Reported | 50% |
| Phase II NSCLC Trial[8][10][26] | Non-Small Cell Lung Cancer | Carboplatin/Paclitaxel/Bevacizumab Alone | 31 | Not Reported | 32% |
Table 3: Fosbretabulin in Combination with Everolimus
| Clinical Trial / Study | Tumor Type | Treatment Arm | Number of Patients | Outcome at 3 Months | Recommended Phase II Dose (RP2D) |
| Phase I NET Trial[13][14][15][16][17][18] | Neuroendocrine Tumors | Fosbretabulin + Everolimus | 16 (evaluable) | Stable disease in 15/16 patients | 10 mg Everolimus daily + 60 mg/m² Fosbretabulin weekly |
Experimental Protocols
1. In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro and can be used to evaluate the anti-angiogenic potential of Fosbretabulin.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well plates
-
This compound
-
Calcein AM (for fluorescent visualization)
Protocol:
-
Plate Preparation: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with a thin layer.[27] Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 70-90% confluency. On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Treatment: Resuspend the HUVECs in media containing various concentrations of Fosbretabulin or a vehicle control.
-
Seeding: Seed the treated HUVECs onto the solidified basement membrane extract in the 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-24 hours.
-
Visualization and Quantification: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.[28] The extent of tube formation (e.g., total tube length, number of junctions) can be quantified using image analysis software.
2. In Vivo Tumor Vascular Disruption Assay
This assay evaluates the in vivo efficacy of Fosbretabulin in disrupting tumor vasculature in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., human xenograft line)
-
This compound
-
Saline (vehicle control)
-
CD31 antibody (for immunohistochemistry)
-
Hypoxia marker (e.g., pimonidazole) and corresponding antibody
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, Fosbretabulin). Administer Fosbretabulin intravenously at the desired dose.
-
Hypoxia Labeling (Optional): To assess tumor hypoxia, administer a hypoxia marker such as pimonidazole (B1677889) at a specified time before tumor excision.[21][22]
-
Tumor Excision: At various time points after treatment (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.
-
Histological Analysis: Fix the tumors in formalin and embed them in paraffin.
-
Immunohistochemistry:
-
Stain tumor sections with an anti-CD31 antibody to visualize and quantify microvessel density.[20]
-
If a hypoxia marker was used, stain for its presence to assess the extent of tumor hypoxia.
-
Perform H&E staining to visualize areas of necrosis.
-
-
Quantification: Analyze the stained sections to quantify changes in microvessel density, the percentage of hypoxic area, and the extent of necrosis in the different treatment groups.
Visualizations
Caption: Signaling pathway of Fosbretabulin in endothelial cells.
References
- 1. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Randomized Safety and Efficacy Study of Fosbretabulin with Paclitaxel/Carboplatin Against Anaplastic Thyroid Carcinoma | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 5. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BEVACZIUMAB PLUS FOSBRETABULIN IN RECURRENT OVARIAN CANCER: OVERALL SURVIVAL AND EXPLORATORY ANALYSES OF A RANDOMIZED PHASE II NRG ONCOLOGY/GYNECOLOGIC ONCOLOGY GROUP STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. nanets.net [nanets.net]
- 15. ascopubs.org [ascopubs.org]
- 16. nanets.net [nanets.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Immunohistochemical detection of tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Immunohistochemical evaluation of tumor hypoxia and angiogenesis: Pathological significance and prognostic role in head and neck squamous cell carcinomas - Journal of Laboratory Physicians [jlabphy.org]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. In vitro tube formation assay [bio-protocol.org]
- 28. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Fosbretabulin Tromethamine and Other Vascular Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
Vascular Disrupting Agents (VDAs) represent a targeted therapeutic strategy designed to obliterate established tumor vasculature, leading to a rapid and extensive shutdown of blood flow and subsequent tumor necrosis.[1][2][3][4][5][6] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs attack the existing, often chaotic and structurally abnormal, blood supply of a tumor. This guide provides a detailed comparison of Fosbretabulin tromethamine with other prominent VDAs, focusing on their mechanisms of action, performance data, and the experimental methodologies used for their evaluation.
Mechanisms of Action: A Tale of Two Strategies
VDAs are broadly categorized into two main classes based on their molecular mechanisms: tubulin-binding agents and flavonoid-like agents that act as cytokine inducers.[5][7][8]
1.1 Tubulin-Binding VDAs: Fosbretabulin and OXi4503
This compound (CA4P) is a water-soluble prodrug of combretastatin (B1194345) A4, a natural stilbenoid derived from the African bush willow.[2][3] Its primary mechanism involves binding to the colchicine-binding site on β-tubulin. This action prevents the polymerization of tubulin dimers into microtubules, which are essential for maintaining the cytoskeletal structure of endothelial cells.[2][9] The disruption of the microtubule network causes the endothelial cells lining the tumor vasculature to change shape and detach, leading to the collapse of blood vessels, acute reduction in tumor blood flow, and ischemic necrosis.[2][10][11]
OXi4503, a prodrug of combretastatin A1, operates through a similar primary mechanism of tubulin depolymerization.[12][13][14] However, it possesses a unique dual action; its metabolite can be oxidized by enzymes like myeloperoxidase, which are often present in tumor microenvironments (especially in hematologic malignancies), into a highly reactive orthoquinone species.[12][15] This species exerts direct cytotoxic effects on tumor cells, giving OXi4503 both vascular-disrupting and direct anti-cancer properties.[15]
1.2 Flavonoid-Like VDAs: The Case of Vadimezan (DMXAA)
Vadimezan (formerly DMXAA) belongs to a different class of VDAs. Its anti-tumor effects in preclinical models were potent but were not primarily due to tubulin interaction. Instead, DMXAA was found to be a powerful agonist of the STING (Stimulator of Interferon Genes) pathway.[16][17][18] This activation, occurring within macrophages and other immune cells in the tumor, triggers the production of Type I interferons and a cascade of other pro-inflammatory cytokines like TNF-α and IL-6.[4][16][18] This localized cytokine storm leads to endothelial cell damage and a rapid shutdown of tumor blood flow.
Crucially, this mechanism is species-specific. DMXAA effectively binds to and activates murine STING but fails to activate the human STING protein.[16][17][18] This fundamental difference is the primary reason for its promising preclinical results in mice and its subsequent failure in human clinical trials.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Facebook [cancer.gov]
- 3. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 4. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Preclinical studies of the novel vascular disrupting agent MN-029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. OXi4503 – Oncotelic [oncotelic.com]
- 13. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. invivogen.com [invivogen.com]
Preclinical Showdown: Fosbretabulin Tromethamine vs. Oxi4503 in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anti-cancer therapies, vascular disrupting agents (VDAs) represent a promising strategy, selectively targeting the established tumor vasculature to induce cancer cell death. Among these, Fosbretabulin Tromethamine (CA4P) and its second-generation analogue, Oxi4503 (CA1P), have garnered significant attention. Both are water-soluble prodrugs of combretastatin (B1194345) derivatives, acting as potent tubulin-binding agents. However, preclinical evidence reveals critical differences in their potency, mechanism of action, and overall anti-tumor efficacy. This guide provides an objective comparison of their preclinical data, supported by experimental details, to inform further research and development in this field.
At a Glance: Key Preclinical Differences
| Parameter | This compound (CA4P) | Oxi4503 (CA1P) | Reference(s) |
| Primary Mechanism | Tubulin Polymerization Inhibition -> Vascular Disruption | Dual Mechanism: Tubulin Polymerization Inhibition & Direct Cytotoxicity | [1],[2],[3] |
| Active Metabolite | Combretastatin A4 (CA4) | Combretastatin A1 (CA1) & Ortho-quinone metabolite | [2],[3] |
| Vascular Shutdown Potency (ED50) | 43 mg/kg | 3 mg/kg | [1] |
| Single-Agent Anti-tumor Activity | Limited, often requires combination therapy | Significant tumor growth repression and regression | [1],[4] |
| Effect on Tumor Periphery | Leaves a viable rim of tumor cells | More effective in reducing the viable tumor rim | [1] |
Mechanism of Action: A Tale of Two Pathways
Fosbretabulin and Oxi4503 share a common primary mechanism of action: the disruption of microtubule dynamics in endothelial cells. As prodrugs, they are dephosphorylated in vivo to their active forms, Combretastatin A4 (CA4) and Combretastatin A1 (CA1), respectively. These active metabolites bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization.[2][3] This leads to a cascade of events within the tumor's endothelial cells, culminating in vascular collapse and subsequent tumor necrosis.
However, Oxi4503 boasts a unique dual mechanism of action.[2] In addition to its potent vascular disrupting effects, its active metabolite, CA1, can be further metabolized in the tumor microenvironment to a reactive ortho-quinone species.[2] This metabolite is believed to exert direct cytotoxic effects on tumor cells, contributing to a more comprehensive anti-tumor response.[5]
In Vitro Efficacy: Tubulin Polymerization Inhibition
The foundational activity of both drugs lies in their ability to inhibit tubulin polymerization. This is typically assessed through in vitro assays that measure the change in turbidity or fluorescence as tubulin monomers assemble into microtubules.
| Compound | IC50 (Tubulin Polymerization) | Assay Conditions | Reference(s) |
| Fosbretabulin (as CA4) | ~2-3 µM | Cell-free tubulin polymerization assay | [6] |
| Oxi4503 (as CA1) | Not explicitly found in direct comparison | Cell-free tubulin polymerization assay |
In Vivo Efficacy: Vascular Shutdown and Tumor Growth Inhibition
Preclinical studies in various tumor xenograft models have consistently demonstrated the superior in vivo efficacy of Oxi4503 compared to Fosbretabulin.
| Parameter | Fosbretabulin (CA4P) | Oxi4503 (CA1P) | Tumor Model | Reference(s) |
| Vascular Shutdown (ED50) | 43 mg/kg | 3 mg/kg | MDA-MB-231 adenocarcinoma | [1] |
| Tumor Growth Inhibition | Limited as a single agent | Complete repression at >12.5 mg/kg | MDA-MB-231 adenocarcinoma | [1] |
| Tumor Regression | Not typically observed as a single agent | Observed at doses >25 mg/kg | MDA-MB-231 adenocarcinoma | [1] |
| Tumor Necrosis | Central necrosis with a viable peripheral rim | More extensive necrosis, smaller viable rim | Various models | [1],[4] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This protocol outlines a standard method for assessing the inhibitory effect of compounds on tubulin polymerization by measuring changes in light scattering.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds (Fosbretabulin/CA4, Oxi4503/CA1) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of the test compounds or vehicle control. Add the tubulin solution to each well.
-
Initiation of Polymerization: To initiate the reaction, add the GTP working solution to each well for a final concentration of 1 mM and, if required, glycerol to a final concentration of 10%.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance (OD 340 nm) versus time. The rate of polymerization and the maximum polymer mass can be calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[6][7][8][9][10]
In Vivo Tumor Xenograft Model for Efficacy Assessment
This protocol describes a general procedure for evaluating the anti-tumor activity of vascular disrupting agents in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or athymic nude mice)
-
Cancer cell line (e.g., MDA-MB-231 human breast adenocarcinoma)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compounds (Fosbretabulin, Oxi4503) formulated for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. When cells reach the desired confluency, harvest and resuspend them in PBS, with or without Matrigel, to the desired concentration. Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (Fosbretabulin or Oxi4503) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal or intravenous injection) at the specified dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Efficacy Endpoints: The primary endpoints are typically tumor growth delay, tumor regression, or survival. At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, immunohistochemistry).[1][3][11][12]
Conclusion
The preclinical data strongly suggests that Oxi4503 is a more potent vascular disrupting agent than this compound. Its superior ability to induce vascular shutdown at lower doses, coupled with its unique dual mechanism of action that includes direct tumor cell cytotoxicity, translates to greater single-agent anti-tumor efficacy in preclinical models. While both agents represent a valuable therapeutic strategy, the enhanced preclinical profile of Oxi4503 positions it as a particularly promising candidate for further clinical investigation, both as a monotherapy and in combination with other anti-cancer agents. Researchers and drug developers should consider these key differences when designing future studies and clinical trials in the field of vascular disruption.
References
- 1. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vivo functional differences in microvascular response of 4T1 and Caki-1 tumors after treatment with OXi4503 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo spectral and fluorescence microscopy comparison of microvascular function after treatment with OXi4503, Sunitinib and their combination in Caki-2 tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fosbretabulin Tromethamine and ZD6126 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, vascular disrupting agents (VDAs) represent a promising therapeutic strategy. These agents selectively target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This guide provides a detailed, data-driven comparison of two prominent VDAs: Fosbretabulin Tromethamine (CA4P) and ZD6126. Both are tubulin-binding agents that have demonstrated significant preclinical activity.
Fosbretabulin, a prodrug of combretastatin (B1194345) A4, and ZD6126, a prodrug of the colchicine (B1669291) derivative N-acetylcolchinol, share a common mechanism of action by disrupting the microtubule cytoskeleton in endothelial cells.[1][2][3] This guide will delve into their comparative efficacy in various cancer models, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Tubulin Binders
Both Fosbretabulin and ZD6126 exert their anti-cancer effects by targeting tubulin in endothelial cells, a critical component of the cellular cytoskeleton.[4][5] Upon administration, these prodrugs are converted to their active metabolites, which then bind to the colchicine-binding site on β-tubulin.[2] This binding event disrupts microtubule dynamics, leading to a cascade of events including endothelial cell shape changes, increased vascular permeability, and ultimately, vascular shutdown and tumor necrosis.[6][7]
Preclinical Efficacy: A Comparative Analysis
Direct head-to-head preclinical studies of Fosbretabulin and ZD6126 are limited. However, by compiling data from various independent studies, a comparative picture of their in vivo activities can be formed.
Table 1: Comparison of In Vivo Antitumor Activity
| Parameter | Fosbretabulin (CA4P) | ZD6126 |
| Cancer Models | Anaplastic thyroid, non-small cell lung, ovarian, renal cell carcinoma[6][8][9][10] | Lung, colorectal, prostate, ovarian, breast, murine mammary adenocarcinoma[1][7][11][12] |
| Dosing (representative) | 100 mg/kg (i.p.)[13] | 50-200 mg/kg (i.v. or i.p.)[1][7] |
| Tumor Necrosis | Extensive central necrosis observed 24h post-treatment.[9] In KHT sarcomas, significant reduction in patent vessels 4h post-treatment.[13] | Extensive tumor necrosis 24h post-administration.[1][7] Significant necrosis seen at doses down to 25 mg/kg.[12] |
| Tumor Growth Delay | Significant growth retardation is rarely seen with single-agent therapy despite extensive cell kill.[9] | A single dose of 200 mg/kg led to significant growth delay in Calu-6 and LoVo tumors.[1][7] Multiple administration regimens led to pronounced tumor-growth delay.[14] |
| Vascular Effects | Reduces tumor blood flow by 50-60% with a 90% loss of functional vascular volume within 6 hours in xenograft models.[6] | A dose of 25 mg/kg significantly reduced functional vascular volume in CaNT mouse mammary adenocarcinoma.[12] |
| Combination Therapy | Enhances the efficacy of chemotherapy (carboplatin, paclitaxel) and anti-angiogenic agents (bevacizumab).[9][15] | Greater than additive enhancement in growth delay when combined with cisplatin.[1][7] |
Experimental Protocols
To provide a clearer understanding of the data presented, this section details representative experimental protocols for key preclinical studies.
Fosbretabulin (CA4P) - Tumor Perfusion Study
-
Animal Model: Mice bearing KHT sarcomas.[13]
-
Drug Administration: A single dose of 100 mg/kg CA4P administered intraperitoneally (i.p.).[13]
-
Tumor Analysis: Tumors were resected at various time points (0, 4, 24, 48, and 72 hours) post-treatment.[13]
-
Perfusion Assessment: Tumor perfusion was assessed by Hoechst 33342 staining to identify patent blood vessels.[13]
-
Histology: Tumors were fixed, paraffin-embedded, and sectioned for histological analysis of necrosis.[13]
ZD6126 - Antitumor Activity and Necrosis Induction
-
Animal Model: Nude mice bearing human tumor xenografts (e.g., Calu-6 lung, LoVo colorectal).[1][7][11]
-
Drug Administration: Single or multiple doses of ZD6126 (ranging from 25-200 mg/kg) administered intravenously (i.v.) or intraperitoneally (i.p.).[1][7]
-
Tumor Growth Measurement: Tumor volumes were measured regularly to determine growth delay.[1][7]
-
Necrosis Assessment: Tumors were harvested 24 hours after drug administration, and the extent of necrosis was evaluated histologically.[1][7]
-
Vascular Analysis: Immunohistochemistry for CD31 was used to assess endothelial cell changes.[1][11]
Discussion and Future Perspectives
Both Fosbretabulin and ZD6126 have demonstrated significant preclinical activity as vascular disrupting agents. Their ability to selectively target the tumor vasculature and induce necrosis underscores the potential of this therapeutic strategy.[4][7] However, the clinical translation of these agents has faced challenges. ZD6126 development was halted due to toxicity issues, while Fosbretabulin's clinical development has continued, particularly in combination with other anti-cancer agents.[3]
The data presented in this guide highlight the potent anti-tumor effects of both agents in preclinical models. The choice between these or similar agents for future research and development will likely depend on their therapeutic index and their efficacy in combination regimens. Further head-to-head studies would be beneficial to delineate more subtle differences in their biological activities and to better predict their clinical potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (this compound) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intra-individual comparison of therapeutic responses to vascular disrupting agent CA4P between rodent primary and secondary liver cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Antitumor activity of the novel vascular targeting agent ZD6126 in a panel of tumor models. | Semantic Scholar [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Characterizing the Tumor Response to CA4P Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ZD6126: a novel vascular-targeting agent that causes selective destruction of tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of Fosbretabulin Tromethamine and Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-tumor effects of combining Fosbretabulin (B40576) Tromethamine (a vascular disrupting agent) with Paclitaxel (B517696) (a microtubule-stabilizing agent). The information presented is supported by preclinical and clinical experimental data to aid in research and drug development endeavors.
Mechanism of Synergistic Action
The combination of Fosbretabulin and Paclitaxel offers a complementary therapeutic strategy. Fosbretabulin selectively targets and disrupts the tumor vasculature, leading to a rapid shutdown of blood flow within the tumor core and subsequent necrosis. This vascular disruption is thought to increase the permeability of the remaining tumor blood vessels and reduce interstitial fluid pressure. Consequently, the delivery and accumulation of co-administered chemotherapeutic agents like Paclitaxel to the tumor microenvironment are enhanced.[1] Paclitaxel, a potent cytotoxic agent, then acts on the remaining viable tumor cells, particularly at the tumor periphery, by stabilizing microtubules, inducing cell cycle arrest at the G2/M phase, and ultimately triggering apoptosis.[2][3][4][5]
Preclinical Evidence of Synergy
Preclinical studies in various cancer models have demonstrated the enhanced anti-tumor efficacy of the Fosbretabulin and Paclitaxel combination compared to monotherapy.
Quantitative Data from Preclinical Studies
Table 1: Enhanced Intratumoral Concentration of Paclitaxel with Fosbretabulin (CA4P) in a W256 Breast Carcinoma Model [1]
| Treatment Group | Intratumoral Paclitaxel Concentration (ng/ml) at 24h post-injection |
| ¹³¹I-nab-paclitaxel | 37.98 ± 4.23 |
| CA4P + ¹³¹I-nab-paclitaxel | 59.08 ± 8.26 |
Data presented as mean ± standard deviation. The combination group showed a statistically significant (p < 0.05) increase in intratumoral paclitaxel concentration.
Table 2: Efficacy of Combination Chemotherapy in Anaplastic Thyroid Cancer Xenograft Models [6][7]
| Treatment Group (ARO Cell Line) | Mean Tumor Weight (mg) at Day 21 |
| Placebo | ~1800 |
| Paclitaxel + Manumycin A | ~1000 |
| CA4P + Paclitaxel + Manumycin A | ~200 |
| Treatment Group (KAT-4 Cell Line) | Mean Tumor Weight (mg) at Day 21 |
| Placebo | ~1500 |
| Paclitaxel + Manumycin A | ~800 |
| CA4P + Paclitaxel + Manumycin A | ~150 |
Tumor growth curve analysis demonstrated that the triple-drug combinations were significantly better than placebo for both cell lines (P < 0.05).[6][7]
Clinical Observations
In a randomized phase II study for anaplastic thyroid carcinoma, the addition of fosbretabulin to paclitaxel and carboplatin (B1684641) did not result in a statistically significant improvement in overall survival. However, a notable increase in one-year survival was observed in the fosbretabulin combination arm (26%) compared to the chemotherapy-alone arm (9%).[8]
Experimental Protocols
Anaplastic Thyroid Cancer Xenograft Model[6][7]
-
Cell Lines: ARO and KAT-4 human anaplastic thyroid cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.
-
Treatment Groups:
-
Placebo.
-
Triple-drug combination 1: Combretastatin (B1194345) A4 Phosphate (B84403) (CA4P), paclitaxel, and manumycin A.
-
Triple-drug combination 2: CA4P, paclitaxel, and carboplatin.
-
-
Main Outcome Measures:
-
Tumor growth curves, measured regularly with calipers.
-
Final tumor weights at the end of the study.
-
Immunohistochemical analysis for DNA synthesis (anti-bromodeoxyuridine staining).
-
Electron microscopy to observe effects on endothelial and tumor cells.
-
W256 Breast Carcinoma Model[1]
-
Animal Model: Rats bearing W256 breast carcinoma.
-
Intervention:
-
Measurement of Interstitial Fluid Pressure (IFP) using the wick-in-needle method before and after a single intravenous injection of Combretastatin-A4 Phosphate (CA4P).
-
Biodistribution analysis of nanoparticle albumin-bound (nab)-paclitaxel radiolabeled with iodine 131.
-
Quantification of intratumoral paclitaxel concentration using liquid chromatography coupled with tandem mass spectrometry.
-
-
Objective: To determine if CA4P could reduce tumor IFP and thereby improve the intratumoral distribution and efficacy of nab-paclitaxel.
Signaling Pathways and Mechanisms
Fosbretabulin's Mechanism of Vascular Disruption
Fosbretabulin acts as a tubulin-binding agent in endothelial cells, leading to the depolymerization of microtubules. This disruption of the endothelial cytoskeleton is a key initiating event that triggers downstream signaling pathways, notably the RhoA/Rho kinase (ROCK) pathway.[9] Activation of the RhoA/ROCK pathway in endothelial cells leads to increased contractility, formation of stress fibers, and disruption of cell-cell junctions, ultimately resulting in increased vascular permeability and the collapse of the tumor vasculature.[9][10][11][12]
Caption: Fosbretabulin's vascular disrupting mechanism in tumor endothelial cells.
Paclitaxel's Mechanism of Apoptosis Induction
Paclitaxel binds to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[2][4] This interference with normal microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[2][3] Prolonged mitotic arrest activates various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway, which ultimately leads to apoptosis.[13] This apoptotic cascade involves the activation of caspases and the cleavage of substrates like PARP.[14]
References
- 1. Combretastatin-A4 phosphate improves the distribution and antitumor efficacy of albumin-bound paclitaxel in W256 breast carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological inhibition of RhoA signaling prevents connective tissue growth factor induction in endothelial cells exposed to non-uniform shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Targeting of Tumor Vasculature: A Comparative Guide to Fosbretabulin Tromethamine in Combination with Anti-Angiogenic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vascular-disrupting agent (VDA) fosbretabulin (B40576) tromethamine in combination with anti-angiogenic therapies for the treatment of advanced cancers. By objectively presenting data from key clinical trials, detailing experimental protocols, and visualizing the underlying mechanisms of action, this document serves as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction
Tumor progression is critically dependent on the formation and maintenance of a dedicated blood supply through angiogenesis. Two distinct but complementary therapeutic strategies have emerged to target the tumor vasculature: anti-angiogenic agents, which inhibit the formation of new blood vessels, and vascular-disrupting agents (VDAs), which induce the rapid collapse of existing tumor vasculature. This guide focuses on the combination of fosbretabulin tromethamine, a potent VDA, with anti-angiogenic therapies, a strategy designed to create a more comprehensive and durable anti-vascular attack.
This compound is a water-soluble prodrug of combretastatin (B1194345) A4. Upon administration, it is rapidly dephosphorylated to its active metabolite, which binds to β-tubulin at the colchicine-binding site. This interaction disrupts microtubule polymerization in endothelial cells, leading to cytoskeletal changes, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply and subsequent necrosis.[1][2][3] Anti-angiogenic therapies, such as the monoclonal antibody bevacizumab and the tyrosine kinase inhibitor pazopanib (B1684535), primarily target the vascular endothelial growth factor (VEGF) signaling pathway, a key driver of new blood vessel formation.[2][3][4][5]
The rationale for combining these two classes of drugs lies in their complementary mechanisms. While VDAs target the established, albeit often chaotic, tumor vasculature, anti-angiogenic agents aim to prevent the regrowth of new vessels, potentially leading to a more sustained anti-tumor effect.
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy and safety data from clinical trials investigating the combination of fosbretabulin with anti-angiogenic therapies.
Table 1: Efficacy of Fosbretabulin in Combination with Bevacizumab in Recurrent Ovarian Cancer (GOG-0186I Trial)
| Endpoint | Fosbretabulin + Bevacizumab (n=54) | Bevacizumab Alone (n=53) | Hazard Ratio (HR) / Odds Ratio (OR) |
| Median Progression-Free Survival (PFS) | 7.3 months | 4.8 months | HR = 0.685 (90% CI, 0.47-1.00)[1] |
| Objective Response Rate (ORR) | 35.7% | 28.2% | OR = 1.41 (90% CI, 0.58-3.47)[1] |
| Median Overall Survival (OS) | 25.2 months | 24.4 months | HR = 0.85 (90% CI, 0.59-1.22)[3][6] |
Data from the randomized phase II GOG-0186I trial in patients with recurrent or persistent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma.[1][3]
Table 2: Key Grade ≥3 Adverse Events in the GOG-0186I Trial
| Adverse Event | Fosbretabulin + Bevacizumab | Bevacizumab Alone |
| Hypertension | 35% | 16% |
| Neutropenia | Not Reported | Not Reported |
| Fatigue | Not Reported | Not Reported |
| Vomiting | Not Reported | Not Reported |
Note: The primary report highlighted the significant increase in hypertension with the combination therapy.[1]
Table 3: Efficacy of Fosbretabulin in Combination with Pazopanib in Recurrent Ovarian Cancer (PAZOFOS Trial)
| Endpoint | Fosbretabulin + Pazopanib (n=10) | Pazopanib Alone (n=11) | Hazard Ratio (HR) |
| Median Progression-Free Survival (PFS) | 7.6 months | 3.7 months | HR = 0.30 (95% CI, 0.09–1.03)[2] |
Data from the randomized phase II portion of the PAZOFOS trial. The study was prematurely discontinued (B1498344) due to cardiac adverse events.[2]
Table 4: Common Grade ≥2 Adverse Events in the PAZOFOS Trial (Phase 1b)
| Adverse Event | Fosbretabulin + Pazopanib (n=12) |
| Hypertension | 100% |
| Neutropenia | 50% |
| Fatigue | 50% |
| Vomiting | 50% |
Data from the phase 1b portion of the PAZOFOS trial. The study reported treatment-related cardiac adverse events leading to its discontinuation.[2]
Experimental Protocols
GOG-0186I Trial: Fosbretabulin and Bevacizumab in Recurrent Ovarian Cancer
-
Study Design: A randomized, open-label, phase II trial conducted by the Gynecologic Oncology Group (GOG).[1][3]
-
Patient Population: 107 patients with recurrent or persistent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma who had received up to three prior chemotherapy regimens.[1][3]
-
Treatment Arms:
-
Combination Arm: Fosbretabulin (60 mg/m²) administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle, plus bevacizumab (15 mg/kg) administered intravenously on day 1 of each 21-day cycle (note the differing cycle lengths). In practice, bevacizumab was given every 3 weeks and fosbretabulin was given on days 1, 8, and 15 of a 4-week cycle. For the purpose of aligning the cycles, bevacizumab was administered on day 1 of each 21-day cycle.
-
Monotherapy Arm: Bevacizumab (15 mg/kg) administered intravenously every 21 days.[3]
-
-
Primary Endpoint: Progression-free survival (PFS).[1]
-
Secondary Endpoints: Objective response rate (ORR), overall survival (OS), and safety.[1]
PAZOFOS Trial: Fosbretabulin and Pazopanib in Recurrent Ovarian Cancer
-
Study Design: A phase 1b dose-escalation study followed by a randomized phase 2 trial.[2]
-
Patient Population: Patients with recurrent epithelial ovarian cancer with a platinum-free interval of 3 to 12 months.[2]
-
Treatment Arms (Phase 2):
-
Primary Endpoint (Phase 2): Progression-free survival (PFS).
-
Key Findings: The trial was prematurely discontinued due to the occurrence of reversible, treatment-related cardiac adverse events in the combination arm.[2]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways affected by fosbretabulin and anti-angiogenic therapies, as well as the experimental workflow of a key clinical trial.
Caption: Mechanism of action of fosbretabulin as a vascular-disrupting agent.
Caption: Combined mechanism of fosbretabulin and anti-angiogenic agents.
Caption: Experimental workflow of the GOG-0186I clinical trial.
Discussion and Future Perspectives
The combination of the vascular-disrupting agent fosbretabulin with anti-angiogenic therapies represents a rational and promising strategy in oncology. The GOG-0186I trial demonstrated a statistically significant improvement in progression-free survival with the addition of fosbretabulin to bevacizumab in recurrent ovarian cancer, although this did not translate into an overall survival benefit.[1][3] The increased incidence of hypertension with the combination therapy is a notable safety consideration that requires careful patient monitoring and management.[1]
The PAZOFOS trial, which combined fosbretabulin with the multi-targeted tyrosine kinase inhibitor pazopanib, also showed a trend towards improved PFS. However, the study's premature termination due to cardiac toxicity highlights the potential for overlapping toxicities when combining anti-vascular agents and underscores the importance of careful patient selection and safety monitoring in future trials.[2]
Further research is warranted to identify predictive biomarkers to select patients who are most likely to benefit from this combination approach. Additionally, exploring alternative dosing schedules and combinations with other novel agents, including immunotherapy, may further enhance the efficacy and therapeutic window of this dual anti-vascular strategy. The trend towards greater benefit in patients with larger tumors, as observed in an exploratory analysis of the GOG-0186I trial, suggests a potential niche for this combination that merits further investigation.[6]
References
Validating Biomarkers for Fosbretabulin Tromethamine Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of validated and investigational biomarkers for predicting the response to Fosbretabulin Tromethamine. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to support further research and clinical trial design.
This compound, a water-soluble prodrug of combretastatin (B1194345) A4, is a vascular-disrupting agent (VDA) that targets the tumor neovasculature. Upon administration, it is rapidly dephosphorylated to its active metabolite, combretastatin A4, which binds to tubulin and inhibits microtubule polymerization. This leads to the collapse of the endothelial cell cytoskeleton, resulting in a rapid shutdown of tumor blood flow and subsequent tumor necrosis. Identifying reliable biomarkers to predict patient response to this targeted therapy is crucial for optimizing its clinical application.
This guide summarizes the current evidence for potential biomarkers, focusing on soluble intracellular adhesion molecule-1 (sICAM-1) in anaplastic thyroid carcinoma and an investigation into biomarkers for neuroendocrine tumors.
Comparative Analysis of Investigated Biomarkers
The following tables summarize quantitative data from clinical studies investigating biomarkers for this compound response.
Table 1: Soluble Intracellular Adhesion Molecule-1 (sICAM-1) in Anaplastic Thyroid Carcinoma (ATC)
| Biomarker | Patient Population | No. of Patients | Key Findings | Statistical Significance |
| Baseline Serum sICAM-1 | Advanced Anaplastic Thyroid Carcinoma | 24 | Low baseline sICAM-1 levels were predictive of longer event-free survival.[1][2][3][4] | p < 0.009 |
| Median baseline sICAM-1 level was 253.5 ng/mL.[1][2][3][4] |
Table 2: Investigated Biomarkers in Neuroendocrine Tumors (NETs)
| Biomarker(s) | Patient Population | No. of Patients | Key Findings |
| Unspecified tumor markers | Well-differentiated, low- to intermediate-grade, unresectable, recurrent, or metastatic pancreatic or GI neuroendocrine tumors/carcinoid with elevated biomarkers | 18 | No meaningful changes in the unspecified biomarkers were observed from baseline. The primary endpoint of the study was not met.[5] |
| Despite the lack of biomarker response, 11 patients (61%) had stable disease and 1 patient (6%) had a partial response.[5] |
Signaling Pathway and Mechanism of Action
Fosbretabulin's active metabolite, combretastatin A4, disrupts the stability of microtubules in endothelial cells. This interference with the cytoskeleton leads to the disassembly of cell-cell junctions, a critical component of which is Vascular Endothelial (VE)-cadherin. The disruption of VE-cadherin-mediated adhesion is a key step in the vascular-disrupting activity of Fosbretabulin. This process involves the VE-cadherin/β-catenin/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Measurement of Serum Soluble Intracellular Adhesion Molecule-1 (sICAM-1)
Objective: To quantify the concentration of sICAM-1 in patient serum.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Procedure:
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for human sICAM-1.
-
Sample and Standard Incubation: Patient serum samples and a series of sICAM-1 standards of known concentrations are added to the wells. The plate is incubated to allow the sICAM-1 in the samples and standards to bind to the immobilized antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody: An enzyme-linked polyclonal antibody specific for human sICAM-1 is added to each well. This antibody binds to the captured sICAM-1.
-
Second Washing: The plate is washed again to remove any unbound enzyme-linked antibody.
-
Substrate Addition: A substrate solution is added to the wells, which reacts with the enzyme to produce a color change.
-
Color Development and Measurement: The intensity of the color developed is proportional to the amount of sICAM-1 bound in the initial step. The absorbance is measured using a microplate reader at a specific wavelength.
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of sICAM-1 in the patient samples is then determined by interpolating their absorbance values on the standard curve.
Measurement of Serum Chromogranin A (CgA) in Neuroendocrine Tumors
While not found to be a predictive biomarker for Fosbretabulin response in the cited study, Chromogranin A (CgA) is a commonly used biomarker for the diagnosis and monitoring of neuroendocrine tumors.[6][7][8]
Objective: To measure the level of CgA in the serum of patients with neuroendocrine tumors.
Method: Immunoassay (e.g., ELISA or Radioimmunoassay)
Procedure:
-
Sample Collection: A blood sample is drawn from the patient, and the serum is separated.
-
Assay Performance: The serum sample is analyzed using a commercial immunoassay kit. The principle is similar to the sICAM-1 ELISA, where antibodies specific to CgA are used to capture and detect the protein.
-
Data Analysis: The concentration of CgA in the patient's serum is determined by comparing the signal generated from the sample to a standard curve.
It is important to note that CgA levels can be influenced by various factors, including the use of proton pump inhibitors, renal insufficiency, and atrophic gastritis, which can lead to false-positive results.[9]
Comparison with Other Vascular Disrupting Agents
The search for predictive biomarkers is a common challenge for all vascular disrupting agents. A brief comparison with other VDAs highlights different approaches and challenges in biomarker development.
Table 3: Biomarkers for Other Vascular Disrupting Agents
| VDA | Investigated Biomarker(s) | Mechanism of Action | Key Findings/Challenges |
| Vadimezan (DMXAA, ASA404) | STING (Stimulator of Interferon Genes) activation, Cytokine induction (e.g., TNF-α, IL-6)[10][11][12] | Flavonoid that induces cytokine production and has direct anti-vascular effects. | Potent agonist of murine STING but has no effect on human STING, which contributed to its failure in human clinical trials.[10] |
| ZD6126 | Cardiac troponin I | Tubulin-binding agent. | Development was halted due to cardiotoxicity; cardiac biomarkers were used for safety monitoring rather than efficacy prediction.[13] |
Conclusion
The validation of predictive biomarkers for this compound is an ongoing area of research. While baseline serum sICAM-1 shows promise as a prognostic biomarker in anaplastic thyroid carcinoma, a predictive biomarker for response in neuroendocrine tumors has not yet been identified. The negative results from the phase II trial in NETs underscore the importance of robust biomarker validation in well-designed clinical studies.
Future research should focus on further validating sICAM-1 in larger, prospective trials for ATC and exploring novel biomarkers for Fosbretabulin in other tumor types. The complex and dynamic nature of the tumor microenvironment and its response to vascular disruption may necessitate a multi-biomarker approach, potentially combining circulating proteins with imaging-based markers of tumor perfusion and metabolism.
References
- 1. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA): Suppresses macrophage capping protein beyond STING activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterizing the tumor response to treatment with combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Chromogranin A as serum marker for neuroendocrine neoplasia: comparison with neuron-specific enolase and the alpha-subunit of glycoprotein hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromogranin A as Serum Marker for Gastroenteropancreatic Neuroendocrine Tumors: A Single Center Experience and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carcinoid.org [carcinoid.org]
- 9. netrf.org [netrf.org]
- 10. invivogen.com [invivogen.com]
- 11. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Unraveling the Efficacy of Vascular Disrupting Agents in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical head-to-head studies of vascular disrupting agents (VDAs), offering a comprehensive analysis of their performance and underlying mechanisms. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, we aim to facilitate a deeper understanding of these promising anti-cancer agents.
Vascular disrupting agents represent a unique therapeutic strategy in oncology, designed to selectively target and destroy the established tumor vasculature, leading to a rapid and extensive shutdown of blood flow and subsequent tumor necrosis. These agents are broadly categorized into two main classes: tubulin-binding agents and flavonoids. This guide delves into the preclinical data from head-to-head studies to compare the efficacy and characteristics of prominent VDAs within and between these classes.
Tubulin-Binding Agents: A Comparative Analysis
The most extensively studied class of VDAs, tubulin-binding agents, function by interfering with the polymerization of tubulin in endothelial cells, leading to cytoskeletal disruption, cell shape changes, and ultimately, vascular collapse. Key agents in this class include Combretastatin A-4 Phosphate (CA4P), its more potent second-generation analog Oxi4503, and ZD6126.
Oxi4503 vs. Combretastatin A-4 Phosphate (CA4P)
Preclinical studies have consistently demonstrated the superior potency of Oxi4503 compared to its predecessor, CA4P.
Efficacy Data:
| VDA | Tumor Model | Efficacy Endpoint | Result | Reference |
| Oxi4503 | Murine Breast Adenocarcinoma (CaNT) | Reduction in Functional Vascular Volume | >50% reduction at 1 mg/kg; >80% reduction at 10, 25, and 50 mg/kg | [1] |
| CA4P | Murine Breast Adenocarcinoma (CaNT) | Reduction in Functional Vascular Volume | ~40% reduction at 50 mg/kg; no measurable effect at 10 mg/kg | [1] |
| Oxi4503 | Murine Breast Adenocarcinoma (CaNT) | Tumor Growth Retardation (single dose) | Significant retardation at 100, 200, and 400 mg/kg | [1] |
| CA4P | Murine Breast Adenocarcinoma (CaNT) | Tumor Growth Retardation (single dose) | No significant retardation at up to 400 mg/kg | [1] |
| Oxi4503 | Human Renal Cell Carcinoma (Caki-1) Xenograft | Viable Tumor Rim (24h post-treatment) | <6% remaining viable tissue at 25 mg/kg | |
| CA4P | Human Renal Cell Carcinoma (Caki-1) Xenograft | Viable Tumor Rim (24h post-treatment) | 10-15% remaining viable tissue at 100 mg/kg | |
| Oxi4503 | KHT Sarcoma | Reduction in Tumor Perfusion (4h post-treatment) | 80-90% reduction at 25 mg/kg | |
| CA4P | KHT Sarcoma | Reduction in Tumor Perfusion (4h post-treatment) | 80-90% reduction at 100 mg/kg |
Experimental Protocols:
In Vivo Tumor Growth Delay Studies (Oxi4503 vs. CA4P):
-
Animal Model: C3H/HeJ mice bearing KHT sarcomas.
-
Drug Administration: Single intraperitoneal (i.p.) injection of CA4P (100 mg/kg) or Oxi4503 (25 mg/kg).
-
Efficacy Assessment: Tumor perfusion was evaluated using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) at baseline and various time points post-treatment. The extent of vascular shutdown was determined by Hoechst-33342 vessel staining. Tumor necrosis was assessed histologically.
Vascular Shutdown Assessment (Oxi4503 vs. CA4P):
-
Animal Model: SCID mice with subcutaneously implanted MDA-MB-231 adenocarcinoma.
-
Drug Administration: Intravenous (i.v.) injection of Oxi4503 or CA4P at various doses.
-
Efficacy Assessment: Blood flow was measured by the i.v. injection of fluorescent beads, followed by quantitative fluorescence microscopy to determine the spatial heterogeneity of blood flow in tumor sections.
Signaling Pathway of Tubulin-Binding VDAs:
Mechanism of Tubulin-Binding VDAs.
ZD6126 vs. Combretastatin A-4 Phosphate (CA4P)
ZD6126, another tubulin-binding agent, has been compared to CA4P, with studies indicating it induces vascular effects at a lower fraction of its maximum tolerated dose (MTD).
Efficacy Data:
| VDA | Tumor Model | Efficacy Endpoint | Result | Reference |
| ZD6126 | Murine Tumor Model (CaNT) | Effect on Tumor Vasculature | Significant effects at ~1/30th of MTD | [2] |
| CA4P | Murine Tumor Model (CaNT) | Effect on Tumor Vasculature | Effects at ~1/10th of MTD | [2] |
| ZD6126 | Murine Tumor Model (CaNT) | Tumor Growth Delay (single dose) | Modest | [2] |
| CA4P | Murine Tumor Model (CaNT) | Tumor Growth Delay (single dose) | Modest | [2] |
Experimental Protocol:
In Vivo Antitumor Activity (ZD6126):
-
Animal Model: Nude mice bearing human tumor xenografts (e.g., Calu-6 lung, LoVo colorectal).
-
Drug Administration: Single or multiple doses of ZD6126 administered intravenously.
-
Efficacy Assessment: Tumor growth delay was measured. Histological analysis, including CD31 immunohistochemistry and electron microscopy, was used to assess effects on tumor endothelium and vasculature.
Flavonoid Vascular Disrupting Agents: A Different Mechanism of Action
Flavonoid VDAs, such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), operate through a distinct mechanism involving the activation of the innate immune system.
DMXAA vs. Combretastatin A-4 Phosphate (CA4P)
A head-to-head comparison of DMXAA and CA4P reveals that while both can induce significant tumor necrosis, their underlying mechanisms are fundamentally different.
Efficacy and Mechanistic Comparison:
| Feature | DMXAA | CA4P | Reference |
| Primary Mechanism | Immune modulation via STING pathway activation | Tubulin depolymerization in endothelial cells | [3] |
| Dendritic Cell Activation | Yes | No | [3] |
| Induction of Tumor Necrosis | Yes | Yes | [3] |
Experimental Protocol:
In Vivo Antitumor and Immune Response (DMXAA vs. CA4P):
-
Animal Model: Mice bearing EG7 thymoma tumors.
-
Drug Administration: Treatment with DMXAA or CA4P.
-
Assessment: Tumor size was measured. Dendritic cell activation in tumor-draining lymph nodes was assessed by flow cytometry. The number of tetramer-specific CD8+ T cells in the spleens was quantified.
Signaling Pathway of DMXAA:
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Fosbretabulin Tromethamine
Essential safety and logistical information for the operational handling and disposal of Fosbretabulin Tromethamine, providing researchers, scientists, and drug development professionals with a trusted resource for laboratory safety and chemical management.
This compound is a water-soluble prodrug of combretastatin (B1194345) A4, a potent microtubule-destabilizing agent with significant antineoplastic activity.[1] Its cytotoxic nature necessitates stringent handling protocols to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound in a research setting.
Hazard Identification and Personal Protective Equipment
This compound and its active metabolite are classified as hazardous compounds. Based on the safety data for closely related compounds, Fosbretabulin is considered toxic if swallowed, in contact with skin, or if inhaled, and poses a risk of serious eye damage.[2] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the hazardous drug.[2] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects the body from contamination and prevents the spread of the compound outside of the designated handling area. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can cause serious eye damage.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a containment device. | Prevents inhalation of the powdered compound, which is a primary route of exposure.[2] |
| Shoe Covers | Disposable, skid-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Occupational Exposure Limits
As of the latest data, a specific Occupational Exposure Limit (OEL) for this compound has not been established. In the absence of a formal OEL, it is critical to handle this compound with the principle of "As Low As Reasonably Achievable" (ALARA) exposure. Engineering controls, such as chemical fume hoods and biological safety cabinets, are the primary means of controlling exposure, supplemented by the rigorous use of appropriate PPE.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step guidance outlines the key phases of the handling process.
1. Preparation and Pre-Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any potential spills or aerosols.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the compound, solvents, weighing paper, spatulas, and waste containers.
-
PPE Donning: Put on all required PPE in the correct order (shoe covers, gown, inner gloves, face mask/respirator, eye protection, outer gloves).
2. Handling and Experimental Procedures
-
Weighing: When weighing the powdered compound, use a containment balance enclosure or perform the task within a chemical fume hood to prevent the dispersal of dust.
-
Solution Preparation: Prepare solutions within the containment area. Add the solvent to the powdered compound slowly to avoid splashing.
-
Experimental Use: Conduct all experimental procedures involving this compound within the designated containment area.
3. Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable decontamination solution, such as a high-pH solution, followed by a sterile water rinse.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all hazardous waste.
-
Disposal Route: Dispose of all this compound waste through an approved hazardous waste management program, following all institutional, local, and national regulations for cytotoxic agents. Do not dispose of this compound down the drain or in the regular trash.[2]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
